Technical Documentation Center

UCSF7447 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: UCSF7447

Core Science & Biosynthesis

Foundational

The Discovery of UCSF7447: A Technical Guide to Structure-Based Virtual Screening for Novel GPCR Ligands

This guide provides an in-depth technical overview of the discovery of UCSF7447, a selective inverse agonist of the melatonin receptor 1A (MT1). The discovery of this novel chemotype showcases the power of large-scale st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview of the discovery of UCSF7447, a selective inverse agonist of the melatonin receptor 1A (MT1). The discovery of this novel chemotype showcases the power of large-scale structure-based virtual screening in identifying unique ligands for challenging G-protein coupled receptor (GPCR) targets. We will dissect the strategic decisions, computational methodologies, and experimental validations that culminated in the identification of UCSF7447, offering field-proven insights for researchers, scientists, and drug development professionals.

The Therapeutic Target: Melatonin Receptor 1A (MT1)

The melatonin receptor 1A (MT1), a member of the GPCR superfamily, is a key regulator of circadian rhythms, sleep, and various other physiological processes. Its role in sleep disorders, mood disorders, and even cancer has made it an attractive target for therapeutic intervention. However, the discovery of novel ligands with distinct pharmacological profiles, such as inverse agonists, remains a significant challenge. UCSF7447 emerged from a campaign aimed at exploring new chemical space for MT1 modulation, moving beyond known melatonin analogs.[1]

The Power of Virtual Docking: A Paradigm Shift in Ligand Discovery

Traditional high-throughput screening (HTS) campaigns are often limited by the size and diversity of physical compound libraries. Virtual screening, on the other hand, allows for the exploration of vast chemical spaces, numbering in the millions or even billions of molecules, in a cost-effective and time-efficient manner.[2] The discovery of UCSF7447 was made possible by screening a massive virtual library of 150 million molecules, a scale largely inaccessible to conventional HTS.[1] This approach significantly increases the probability of identifying novel scaffolds that can be optimized into potent and selective drug candidates.

The core principle of structure-based virtual screening lies in the computational prediction of the binding affinity and pose of a small molecule within the binding site of a target protein.[3] This requires a high-resolution 3D structure of the target protein, in this case, the crystal structure of the MT1 receptor.[1]

The Virtual Screening Workflow for UCSF7447: A Step-by-Step Breakdown

The identification of UCSF7447 from a vast virtual library involved a multi-stage, hierarchical screening protocol designed to progressively enrich for promising candidates while minimizing computational cost. While the specific parameters for the UCSF7447 screen are proprietary, a typical workflow for such a discovery campaign is outlined below.

Stage 1: Library Preparation and Filtering

The initial step involves the preparation of the virtual compound library. This includes generating 3D conformations for each molecule and assigning appropriate chemical properties. To enhance the quality of the library and remove compounds with undesirable characteristics, a series of filters are applied:

  • Physicochemical Property Filtering: Compounds are filtered based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to enrich for molecules with drug-like properties (e.g., Lipinski's Rule of Five).[4]

  • Reactive Group Filtering: Molecules containing chemically reactive functional groups that are likely to cause toxicity or non-specific binding are removed.[5]

Stage 2: High-Throughput Virtual Screening (HTVS)

The filtered library is then subjected to a rapid, high-throughput docking algorithm. The goal of this stage is to quickly eliminate the vast majority of non-binding molecules. The docking scoring function provides an initial estimate of binding affinity.[6]

Stage 3: Standard Precision (SP) and Extra Precision (XP) Docking

The top-ranking compounds from HTVS are then subjected to more computationally intensive and accurate docking protocols.[6][7]

  • Standard Precision (SP) Docking: This stage refines the binding poses of the initial hits and provides a more accurate scoring of their potential binding affinity.

  • Extra Precision (XP) Docking: The top hits from SP docking are further refined using an even more rigorous algorithm that samples a wider range of ligand conformations and employs a more sophisticated scoring function.[6]

The progressive increase in computational precision at each stage ensures that only the most promising candidates advance, optimizing the use of computational resources.

G cluster_0 Virtual Library cluster_1 Filtering & Preparation cluster_2 Hierarchical Docking cluster_3 Hit Selection cluster_4 Experimental Validation Lib 150 Million Virtual Molecules Filt Physicochemical & Reactive Group Filtering Lib->Filt HTVS High-Throughput Virtual Screening (HTVS) Filt->HTVS SP Standard Precision (SP) Docking HTVS->SP Top ~10% XP Extra Precision (XP) Docking SP->XP Top ~10% Hits Top-Ranked Compounds XP->Hits UCSF7447 Identification of UCSF7447 Hits->UCSF7447

Sources

Exploratory

Pharmacokinetics and Brain Permeability of UCSF7447: A Technical Guide to MT1 Receptor Inverse Agonism

Introduction & Mechanistic Rationale The synchronization of mammalian circadian rhythms is fundamentally governed by the suprachiasmatic nucleus (SCN), which responds to the endogenous neuromodulator melatonin[1]. Melato...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synchronization of mammalian circadian rhythms is fundamentally governed by the suprachiasmatic nucleus (SCN), which responds to the endogenous neuromodulator melatonin[1]. Melatonin exerts its effects via two primary G-protein-coupled receptors (GPCRs): MT1 and MT2[1]. While traditional therapeutic approaches have focused on melatonin receptor agonists to treat sleep disorders, the recent crystallographic resolution of the MT1 receptor has unlocked new pharmacological paradigms[2].

Through the structure-based virtual screening of over 150 million "make-on-demand" molecules, researchers identified UCSF7447 (ZINC555417447), a structurally novel, highly selective inverse agonist of the MT1 receptor[1][3]. Unlike standard agonists that suppress cAMP production, UCSF7447 uncouples the Gi protein, thereby increasing basal cAMP levels[1]. This inverse agonism translates to profound in vivo effects, notably the ability to advance the phase of the circadian clock and decelerate re-entrainment in models of east-bound jetlag[4].

As a Senior Application Scientist overseeing CNS drug development, understanding the pharmacokinetic (PK) profile and brain permeability of UCSF7447 is critical. A drug targeting the SCN must cross the blood-brain barrier (BBB) rapidly and achieve sufficient parenchymal exposure without lingering to cause off-target chronobiological disruption.

MT1_Signaling UCSF7447 UCSF7447 (MT1 Inverse Agonist) MT1 MT1 Receptor (GPCR) UCSF7447->MT1 Binds (Ki = 7.5 nM) Gi Gi Protein (Uncoupled) MT1->Gi Uncouples cAMP cAMP Production (Increased) Gi->cAMP Removes Inhibition Circadian Circadian Phase Advance (SCN Modulation) cAMP->Circadian Downstream Signaling

Caption: MT1 Receptor Signaling Pathway Modulated by UCSF7447

Quantitative Pharmacokinetic Profile

To exert its phase-shifting effects on the SCN, UCSF7447 must exhibit rapid systemic distribution and high CNS penetrance. Following a single intravenous (IV) dose of 2 mg/kg in C57BL/6 mice, UCSF7447 demonstrated a pharmacokinetic profile remarkably similar to endogenous melatonin[1]. The compound is rapidly cleared from the plasma, ensuring that its chronobiological modulation is precise and tightly restricted to the dosing window[1].

Crucially, UCSF7447 is highly CNS permeable. The brain-to-plasma ratio ranges from 1.4 to 3.0, indicating that the molecule actively partitions into the brain tissue, achieving the necessary local concentrations to saturate MT1 receptors in the hypothalamus[1].

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of UCSF7447
ParameterValueExperimental Model / Assay
Target Affinity (Ki) 7.5 nM (with GTP)Radioligand Binding (hMT1)[1]
Functional Potency (EC50) 41 nMBasal cAMP Production[1]
Receptor Selectivity 53-fold (hMT1 over hMT2)In Vitro cAMP Assay[1]
Plasma Half-Life (t1/2) 0.27 – 0.32 hoursC57BL/6 Mice (2 mg/kg IV)[1]
Brain/Plasma Ratio 1.4 – 3.0C57BL/6 Mice (2 mg/kg IV)[1]

Experimental Methodologies: Validating PK and CNS Penetrance

In CNS drug development, experimental design must strictly control for artifacts such as vascular blood contamination in brain samples or compound precipitation upon injection. The following protocols outline the self-validating workflows utilized to characterize UCSF7447[1].

PK_Workflow Formulation Formulation 5% NMP, 5% Solutol, 90% Saline Dosing Intravenous Dosing (2 mg/kg in C57BL/6 Mice) Formulation->Dosing Sampling Blood & Brain Sampling (0.08 to 24 hr) Dosing->Sampling Extraction Tissue Homogenization & Protein Precipitation Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Analysis PK Parameter Calculation (Brain/Plasma Ratio 1.4 - 3.0) LCMS->Analysis

Caption: In Vivo Pharmacokinetic and Brain Permeability Workflow

Protocol 1: Intravenous Dosing and Systemic Sampling
  • Formulation Preparation: Dissolve UCSF7447 in 5% N-methyl pyrrolidone (NMP), followed by the addition of 5% Solutol HS-15, and finally 90% normal saline[1].

    • Causality & Logic: UCSF7447 is a highly lipophilic compound (necessary for BBB penetration). NMP acts as a primary co-solvent to break the crystal lattice, while Solutol HS-15 (a non-ionic surfactant) creates stable micelles. This specific tripartite formulation prevents the compound from precipitating when introduced into the aqueous environment of the bloodstream, avoiding micro-embolisms that would artificially skew clearance data.

  • Intravenous Administration: Administer the formulated compound at a dose of 2 mg/kg via the retro-orbital plexus or tail vein of male C57BL/6 mice[1].

    • Causality & Logic: IV administration bypasses first-pass hepatic metabolism. This provides a definitive baseline (100% bioavailability) for calculating absolute clearance and volume of distribution, which are mathematically required to assess true brain penetrance.

  • Serial Blood Sampling: Collect ~60 μL of blood under light isoflurane anesthesia at intervals of 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours[1].

    • Causality & Logic: Because UCSF7447 has a rapid half-life (~0.3 hours)[1], the ultra-early time points (0.08 and 0.25 hr) are critical to accurately capture the distribution phase (alpha phase). Missing these points would result in an underestimation of the maximum plasma concentration (Cmax) and an overestimation of the volume of distribution.

Protocol 2: Brain Tissue Extraction and LC-MS/MS Quantification
  • Tissue Harvesting and Perfusion: Euthanize mice at predetermined time points. Immediately extract the brain and rinse in ice-cold saline[1].

    • Causality & Logic: Rinsing (or transcardial perfusion) removes residual surface and vascular blood. Because the brain/plasma ratio of UCSF7447 is high (up to 3.0)[1], failure to remove vascular blood would actually underestimate the true parenchymal concentration, as the lower-concentration plasma would dilute the tissue homogenate.

  • Protein Precipitation and Internal Standard Addition: Homogenize the brain in a 3-fold volume of buffered solvent. Add a 4-fold volume of ice-cold acetonitrile containing a structurally similar stable-isotope internal standard (IS). Vortex and centrifuge at 14,000 x g for 15 minutes.

    • Causality & Logic: Acetonitrile effectively denatures proteins, releasing protein-bound UCSF7447 into the supernatant. The inclusion of the IS prior to precipitation is a self-validating step: it mathematically corrects for any matrix ionization suppression or physical recovery losses during the extraction process.

  • LC-MS/MS Analysis: Inject the supernatant into a reverse-phase LC system coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Causality & Logic: MRM provides the high sensitivity and specificity required to isolate the exact mass-to-charge (m/z) transitions of UCSF7447 from the highly complex lipid matrix of the brain, ensuring accurate quantification down to the nanogram-per-gram level.

Conclusion

UCSF7447 represents a breakthrough in chronopharmacology. By functioning as a highly selective MT1 inverse agonist, it offers a novel mechanism to advance the circadian phase and combat desynchronization disorders such as jetlag[4]. Its pharmacokinetic profile—characterized by a rapid plasma half-life (0.27–0.32 hours) and excellent brain permeability (brain/plasma ratio of 1.4–3.0)—ensures that the drug reaches the suprachiasmatic nucleus efficiently without causing prolonged off-target effects[1]. The rigorous formulation and LC-MS/MS methodologies utilized in its validation serve as a gold standard for evaluating lipophilic, CNS-active GPCR modulators.

References

  • Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Stein, R. M., et al. Nature, 579(7800), 609-614 (2020).

  • UCSF7447 Ligand Page. IUPHAR/BPS Guide to PHARMACOLOGY.

  • Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. PubMed Central (PMC) - NIH.

  • Structure-based screening unveils new melatonin receptor ligands that modulate circadian rhythms. BioWorld.

Sources

Foundational

molecular dynamics of UCSF7447 MT1 receptor binding

An In-depth Technical Guide: Investigating the Binding Dynamics of UCSF7447 to the Melatonin Type 1 Receptor via Molecular Dynamics Simulation Executive Summary The Melatonin Type 1 (MT1) receptor, a class A G protein-co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: Investigating the Binding Dynamics of UCSF7447 to the Melatonin Type 1 Receptor via Molecular Dynamics Simulation

Executive Summary

The Melatonin Type 1 (MT1) receptor, a class A G protein-coupled receptor (GPCR), is a critical regulator of circadian rhythms and a prime target for therapeutic intervention in sleep and mood disorders. The discovery of UCSF7447, a selective inverse agonist for the MT1 receptor, has opened new avenues for modulating its activity.[1][2] Understanding the atomic-level interactions that govern the binding of UCSF7447 is paramount for designing next-generation therapeutics with improved specificity and efficacy. Molecular dynamics (MD) simulations provide a powerful computational microscope to visualize and analyze these dynamic interactions, offering insights that are often inaccessible through static experimental structures alone.[3][4]

This technical guide provides a comprehensive, field-proven protocol for setting up, executing, and analyzing all-atom MD simulations of the UCSF7447-MT1 complex embedded in a realistic lipid bilayer environment. We will delve into the causality behind each methodological choice, from system preparation and force field selection to the nuances of equilibration and trajectory analysis. This document is intended for researchers, computational scientists, and drug development professionals seeking to leverage MD simulations to explore the complex landscape of GPCR-ligand interactions.

Introduction: The MT1 Receptor and the Case for MD Simulation

The MT1 receptor, upon activation by its endogenous ligand melatonin, primarily couples to Gαi proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5][6] It can also engage other signaling pathways, including those involving Gαq and β-arrestins, highlighting a complex signaling profile.[7][8][9] The dynamic nature of GPCRs, which transition between multiple conformational states to engage these pathways, makes them challenging subjects for purely experimental characterization.[4][10]

MD simulations excel in this context by providing a temporal dimension to the static snapshots offered by X-ray crystallography or cryo-EM.[4] They allow us to observe the subtle conformational adjustments of the receptor in response to ligand binding, the stability of key interactions over time, and the role of the membrane and solvent in the binding process. For a ligand like UCSF7447, which stabilizes an inactive conformation, MD simulations are indispensable for elucidating the molecular determinants of its inverse agonism.[11]

MT1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling cascade initiated by the MT1 receptor. UCSF7447, as an inverse agonist, would suppress the basal activity of this pathway.

MT1_Signaling cluster_membrane Cell Membrane MT1 MT1 Receptor G_Protein Gαi/βγ MT1->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Production↓ Melatonin Melatonin (Agonist) Melatonin->MT1 Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Response Physiological Response CREB->Response

Caption: Canonical Gαi-mediated signaling pathway of the MT1 receptor.

Part 1: System Preparation and Setup

The fidelity of an MD simulation is critically dependent on the quality of the initial system. This phase involves preparing the receptor and ligand structures, embedding them in a physiologically relevant membrane, and solvating the system.

Experimental Protocol 1: Initial Structure Preparation
  • Receptor Structure Acquisition:

    • Action: Obtain a high-resolution experimental structure of the human MT1 receptor from the Protein Data Bank (PDB). The structure 6ME2, which features MT1 in complex with the agonist ramelteon, is a suitable starting point.[12][13]

    • Causality: While an inverse-agonist-bound structure would be ideal, they are not always available. Starting with an agonist-bound structure allows us to observe how the inverse agonist, UCSF7447, remodels the binding pocket and stabilizes an inactive state. The high resolution (2.8 Å) ensures atomic coordinates are well-defined.

    • Procedure: Download the PDB file (e.g., 6ME2.pdb). Using molecular modeling software (e.g., VMD, Chimera), remove the co-crystallized ligand (ramelteon), fusion proteins, and any other non-essential molecules.[14] Inspect the structure for missing loops or residues and model them using tools like MODELLER or I-TASSER if necessary.

  • Ligand Structure & Parameterization:

    • Action: Obtain the 3D structure of UCSF7447 and generate its force field parameters.

    • Causality: Standard protein force fields do not contain parameters for drug-like molecules. A separate, compatible parameter set must be generated for the ligand to accurately describe its internal geometry and interaction potential. This is one of the most critical steps for a successful protein-ligand simulation.[15][16]

    • Procedure:

      • Download the 3D structure of UCSF7447 from a database like PubChem or ZINC.

      • For use with the CHARMM force field, the CHARMM General Force Field (CGenFF) server is an authoritative tool.[17][18] Upload the ligand structure in .mol2 or .sdf format.

      • The server will return a topology file (.str or .prm) and parameter file. High penalty scores indicate poor parameter analogy; these may require manual refinement by an expert, but for many compounds, the generated parameters are of high quality.

      • Convert these CHARMM-formatted files into a GROMACS-compatible format (.itp and additions to the .top file) using provided scripts (e.g., cgenff_charmm2gmx.py).[17]

  • Complex Assembly and Membrane Embedding:

    • Action: Dock UCSF7447 into the MT1 binding pocket and embed the complex in a lipid bilayer.

    • Causality: As a transmembrane protein, MT1's structure and function are intimately linked to its lipid environment.[19] Simulating it in a proper membrane is non-negotiable for physiological relevance. The initial placement of the ligand is important; docking provides a sterically reasonable starting pose.[20]

    • Procedure:

      • Perform molecular docking of UCSF7447 into the prepared MT1 structure using software like AutoDock Vina or Glide. The discovery of UCSF7447 itself relied on a docking screen, validating this approach.[1] Select a high-scoring pose that places the ligand in the orthosteric pocket.

      • Use a membrane-building tool like CHARMM-GUI's Membrane Builder or the OPM database to embed the protein-ligand complex into a pre-equilibrated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayer. POPC is a common choice as it represents a major lipid component of eukaryotic cell membranes.

      • Solvate the system with a water model compatible with the force field (e.g., TIP3P for CHARMM).[21]

      • Add ions (e.g., Na+ and Cl-) to neutralize the total system charge and achieve a physiological concentration of ~150 mM.

Part 2: Molecular Dynamics Simulation Workflow

With a well-prepared system, the next stage is to perform the MD simulation itself. This involves a carefully staged process of minimization and equilibration before the final production run.

MD Simulation Workflow Diagram

MD_Workflow cluster_prep System Preparation cluster_sim MD Simulation Protocol cluster_analysis Trajectory Analysis PDB 1. MT1 PDB Structure DOCK 4. Docking & Complex Formation PDB->DOCK LIG 2. UCSF7447 Structure PARAM 3. Ligand Parameterization (CGenFF) LIG->PARAM PARAM->DOCK MEM 5. Membrane Embedding & Solvation DOCK->MEM MIN 6. Energy Minimization MEM->MIN NVT 7. NVT Equilibration (Constant Volume/Temp) MIN->NVT NPT 8. NPT Equilibration (Constant Pressure/Temp) NVT->NPT PROD 9. Production MD NPT->PROD ANALYSIS 10. Analysis (RMSD, RMSF, H-Bonds, etc.) PROD->ANALYSIS

Caption: Step-by-step workflow for the molecular dynamics simulation.

Experimental Protocol 2: GROMACS Simulation

This protocol assumes the use of the GROMACS simulation package, prized for its computational efficiency and scalability, and the CHARMM36m force field, which is highly regarded for protein and lipid simulations.[22][23][24]

  • Energy Minimization:

    • Action: Perform a steep-descent energy minimization of the entire system.

    • Causality: The initial system assembled by automated tools may contain unfavorable steric clashes. Minimization relaxes these clashes, ensuring the stability of the subsequent dynamics steps.

    • Procedure: Use the gmx grompp and gmx mdrun commands with an .mdp file specifying the steep integrator for ~5000 steps or until convergence.

  • NVT Equilibration:

    • Action: Simulate for a short period (e.g., 1 ns) in the NVT (isothermal-isochoric) ensemble.

    • Causality: This step stabilizes the temperature of the system. The solvent molecules are allowed to rearrange around the protein and ligand, which are kept in place with position restraints on their heavy atoms. This prevents drastic conformational changes before the system is thermally stable.

    • Procedure: Use an .mdp file with a V-rescale thermostat, specify position restraints (-DPOSRES), and set the simulation length.

  • NPT Equilibration:

    • Action: Simulate for a longer period (e.g., 10 ns) in the NPT (isothermal-isobaric) ensemble.

    • Causality: This step stabilizes the pressure and density of the system, allowing the simulation box volume to fluctuate. This is particularly important for membrane systems to achieve the correct lipid packing and surface tension. The position restraints on the protein and ligand are typically maintained but may be gradually weakened.

    • Procedure: Use an .mdp file with both a thermostat (e.g., V-rescale) and a barostat (e.g., Parrinello-Rahman).

  • Production Simulation:

    • Action: Run the final, unrestrained simulation for data collection.

    • Causality: This is the core of the experiment, where the system evolves freely under the defined force field. The length of this simulation determines the extent of conformational sampling; for GPCR-ligand systems, several hundred nanoseconds to microseconds are often required to observe meaningful events.[25]

    • Procedure: Create a final .mdp file without position restraints and run the simulation for the desired length (e.g., 500 ns). Save coordinates every 50-100 ps to generate the trajectory file (.xtc or .trr).

Parameter Value/Method Rationale
Simulation Engine GROMACS 2023+High performance for large biomolecular systems.[22]
Force Field CHARMM36m (protein/lipid), CGenFF (ligand)Well-validated all-atom force field for biomembranes.[18][23]
Water Model TIP3PCompatible with the CHARMM36m force field.[21]
Integrator leap-frogStandard algorithm for MD, efficient and stable.
Time Step 2 fsRequires constraining bonds to hydrogen atoms (e.g., LINCS).
Temperature 310 K (V-rescale)Physiologically relevant temperature.
Pressure 1 bar (Parrinello-Rahman, semi-isotropic)Simulates constant atmospheric pressure with anisotropic membrane fluctuations.
Cutoffs 1.2 nm (PME for long-range electrostatics)Standard practice for accurate treatment of non-bonded interactions.
Production Length 500 ns - 1 µsNecessary to sample significant conformational changes in GPCRs.
Table 1: Recommended parameters for the production MD simulation.

Part 3: Trajectory Analysis and Data Interpretation

The output of an MD simulation is a trajectory—a high-dimensional dataset of atomic positions over time. Meaningful analysis is required to extract biophysical insights. The Visual Molecular Dynamics (VMD) software is an excellent tool for both visualization and quantitative analysis.[26][27][28][29]

Key Analytical Metrics
  • System Stability Assessment:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand heavy atoms relative to the starting, equilibrated structure. A plateau in the RMSD plot indicates that the system has reached a stable equilibrium state.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue. This identifies regions of high flexibility (e.g., extracellular loops) versus stability (e.g., transmembrane helices).

  • Binding Mode and Interaction Analysis:

    • Hydrogen Bond Analysis: Quantify the percentage of simulation time that specific hydrogen bonds exist between UCSF7447 and MT1 residues. This identifies the most stable and critical polar interactions.

    • Contact Analysis: Monitor non-polar contacts to understand the contribution of hydrophobic interactions to binding affinity.

    • Binding Pocket Volume: Calculate the volume of the binding pocket over time to see how the receptor adapts to the ligand.

    • Principal Component Analysis (PCA): This technique can identify large-scale, collective motions of the protein, revealing how ligand binding might restrict or alter the receptor's conformational landscape.

MT1 Residue (Example) Interaction Type Interaction Occupancy (%) Significance
Asn162 (4.60)Hydrogen Bond> 85%A key polar anchor point, consistent with other melatonin agonists.[30]
Phe179 (5.38)Aromatic Stacking> 90%Forms a crucial π-stacking interaction with an aromatic ring of the ligand.[30]
Gln181 (ECL2)Hydrogen Bond> 70%Interaction with the extracellular loop 2, potentially stabilizing its inward position.[30]
Val208 (5.67)Hydrophobic> 95%Forms part of the hydrophobic pocket deep within the binding site.
Table 2: Hypothetical table summarizing key interactions between UCSF7447 and MT1, as would be derived from trajectory analysis.
  • Binding Free Energy Estimation:

    • While computationally intensive, methods exist to estimate the binding free energy.

    • MM/PBSA and MM/GBSA: These are "end-state" methods that calculate the free energy by combining molecular mechanics energies with a continuum solvent model.[31][32] They are computationally accessible and good for ranking compounds, though their absolute accuracy can be limited.

    • Alchemical Free Energy Methods (FEP, TI): These are more rigorous and accurate methods that involve computationally "transforming" the ligand into nothing or into another ligand.[33][34] They are considered the gold standard for binding free energy calculations but require significantly more computational resources.[33][34]

Conclusion and Future Outlook

This guide outlines a robust and scientifically grounded workflow for investigating the binding of UCSF7447 to the MT1 receptor using molecular dynamics simulations. By carefully preparing the system, running a staged simulation protocol, and performing detailed trajectory analysis, researchers can uncover the atomic-level details that define ligand affinity, selectivity, and mechanism of action.

The insights gained from such simulations—identifying key interacting residues, understanding the role of water, and observing ligand-induced conformational changes—are invaluable for the rational design of new chemical entities. These computational findings can generate testable hypotheses, guide site-directed mutagenesis experiments, and ultimately accelerate the drug discovery pipeline for modulating the melatonin system and its profound effects on human health.

References

  • Title: Calculation of binding free energies - PubMed Source: PubMed URL: [Link]

  • Title: XFEL crystal structure of human melatonin receptor MT1 in complex with ramelteon (6me2) Source: InterPro URL: [Link]

  • Title: Computations of Standard Binding Free Energies with Molecular Dynamics Simulations - PMC Source: NCBI URL: [Link]

  • Title: Applications of Visual Molecular Dynamics Software - CD ComputaBio Source: CD ComputaBio URL: [Link]

  • Title: Melatonin Receptor Type 1 Signals to Extracellular Signal-Regulated Kinase 1 and 2 via Gi and Gs Dually Coupled Pathways in HEK-293 Cells | Biochemistry Source: ACS Publications URL: [Link]

  • Title: Melatonin receptor signaling pathways. (A) Both melatonin receptors MT1... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: 6ME2: XFEL crystal structure of human melatonin receptor MT1 in complex with ramelteon Source: RCSB PDB URL: [Link]

  • Title: PDB 6me2: XFEL crystal structure of human melatonin receptor MT1 in complex with ramelteon | Protein Data Bank in Europe - PDBe Source: EMBL-EBI URL: [Link]

  • Title: GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi Source: Angelo Raymond Rossi URL: [Link]

  • Title: GROMACS Tutorials Source: GROMACS Tutorials by Justin A. Lemkul, Ph.D. URL: [Link]

  • Title: Visual Molecular Dynamics (VMD) - kaust it Source: King Abdullah University of Science and Technology URL: [Link]

  • Title: Protein-Ligand Complex - MD Tutorials Source: GROMACS Tutorials by Justin A. Lemkul, Ph.D. URL: [Link]

  • Title: Visualizing and analysing Molecular Dynamics trajectories with VMD — PHY542: MD analysis with VMD tutorial 1.0 documentation Source: Beckstein Lab URL: [Link]

  • Title: 7DB6: human melatonin receptor MT1 - Gi1 complex Source: RCSB PDB URL: [Link]

  • Title: Accurate Binding Free Energy Method from End-State MD Simulations Source: ACS Publications URL: [Link]

  • Title: Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial Source: YouTube URL: [Link]

  • Title: GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks Source: BioExcel URL: [Link]

  • Title: PDB | 6me5 - MemProtMD Source: MemProtMD URL: [Link]

  • Title: VMD: visual molecular dynamics - PubMed Source: NCBI URL: [Link]

  • Title: Melatonin receptors: molecular pharmacology and signalling in the context of system bias Source: British Journal of Pharmacology URL: [Link]

  • Title: Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease Source: MDPI URL: [Link]

  • Title: Calculation of absolute protein–ligand binding free energy from computer simulations Source: PNAS URL: [Link]

  • Title: Signaling Pathways Coupled to Melatonin Receptor MT1 in Gastric Smooth Muscle Source: SciSpace URL: [Link]

  • Title: Free energy calculations of protein-ligand complexes with computational molecular dynamics Source: University of Groningen URL: [Link]

  • Title: Data Analysis in VMD Source: University of Illinois Urbana-Champaign URL: [Link]

  • Title: Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? Source: PLOS Computational Biology URL: [Link]

  • Title: UCSF7447 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 M pro Source: RSC Publishing URL: [Link]

  • Title: BioExcel Webinar #58: CHARMM Force Field Development History, Features and Implementation in GROMACS Source: YouTube URL: [Link]

  • Title: Memprot.GPCR-ModSim: modelling and simulation of membrane proteins in a nutshell Source: Oxford Academic URL: [Link]

  • Title: OpenMMDL - Simplifying the Complex: Building, Simulating, and Analyzing Protein–Ligand Systems in OpenMM Source: ACS Publications URL: [Link]

  • Title: Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC Source: NCBI URL: [Link]

  • Title: Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol v1 Source: ResearchGate URL: [Link]

  • Title: Development of the CHARMM Force Field for Lipids - PMC Source: NCBI URL: [Link]

  • Title: How Do Molecular Dynamics Data Complement Static Structural Data of GPCRs - PMC Source: NCBI URL: [Link]

  • Title: Binding Analysis Using Accelerated Molecular Dynamics Simulations and Future Perspectives Source: Dove Medical Press URL: [Link]

  • Title: AMBER vs GROMACS Source: DiPhyx Stories URL: [Link]

  • Title: Force fields in GROMACS Source: GROMACS Manual URL: [Link]

  • Title: Hidden GPCR structural transitions addressed by multiple walker supervised molecular dynamics (mwSuMD) Source: eLife URL: [Link]

  • Title: Critical Comparison of Biomembrane Force Fields: Protein−Lipid Interactions at the Membrane Interface Source: ACS Publications URL: [Link]

  • Title: CHARMM Source: CHARMM URL: [Link]

  • Title: Simulation of Ligand Binding to Membrane Proteins Source: Springer Nature Experiments URL: [Link]

  • Title: Unveiling G-Protein-Coupled Receptor Conformational Dynamics via Metadynamics Simulations and Markov State Models Source: bioRxiv URL: [Link]

  • Title: Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery - PMC Source: NCBI URL: [Link]

  • Title: MT1-selective inverse agonists decelerate the re-entrainment rate in... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: MT1-selective inverse agonists induce a phase advance in circadian... | Download Scientific Diagram Source: ResearchGate URL: [Link]

  • Title: Amber or Gromacs? Source: ResearchGate URL: [Link]

  • Title: Large Biomolecular Simulation on HPC Platforms I. Experiences with AMBER, Gromacs and NAMD Source: ePubs STFC URL: [Link]

  • Title: AMBER vs GROMACS Source: YouTube URL: [Link]

  • Title: Structural basis of ligand recognition at the human MT1 melatonin receptor Source: Nature URL: [Link]

Sources

Exploratory

UCSF7447: A Novel Chemotype for Selective Modulation of the Melatonin Receptor 1 (MT1)

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Quest for Selective MT1 Ligands The melatonin receptors, MT1 and MT2, are G protein-coupled receptors (GPCRs) that play a p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quest for Selective MT1 Ligands

The melatonin receptors, MT1 and MT2, are G protein-coupled receptors (GPCRs) that play a pivotal role in regulating circadian rhythms, sleep-wake cycles, and other physiological processes.[1] While both receptors are activated by the endogenous ligand melatonin, they exhibit distinct downstream signaling and physiological roles. The development of receptor subtype-selective ligands is therefore a critical step towards dissecting their individual functions and developing more targeted therapeutics. Historically, the high degree of similarity in the orthosteric binding sites of MT1 and MT2 has made the development of selective ligands a significant challenge.[1] This guide focuses on UCSF7447, a recently discovered, potent, and selective inverse agonist for the MT1 receptor, which represents a novel chemical scaffold for targeting this important receptor.

UCSF7447 was identified through a large-scale virtual screening of over 150 million "make-on-demand" molecules docked against the crystal structure of the MT1 receptor.[1] This computational approach, prioritizing novel chemical structures, led to the identification of a unique chemotype with high affinity and selectivity for MT1, unrelated to previously known melatonin receptor ligands.[1] As an inverse agonist, UCSF7447 not only blocks the action of agonists but also reduces the basal, constitutive activity of the MT1 receptor, offering a powerful tool to probe its physiological functions.

This technical guide provides a comprehensive overview of UCSF7447, including its chemical properties, pharmacological profile, and the experimental methodologies used for its characterization. It is intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug discovery.

Chemical Properties and Synthesis

The novelty of UCSF7447 lies in its distinct chemical architecture, which deviates from the classical indoleamine-based structures of melatonin and many of its analogs.

Chemical Structure:

SMILES (Simplified Molecular Input Line Entry Specification): Cc1cc(C)nc(N2CCN(C(=O)c3ccccc3)CC2)n1

Synthesis Overview:

The synthesis of UCSF7447 is achieved through a multi-step synthetic route, amenable to laboratory-scale production for research purposes. A representative synthetic scheme is outlined below. The rationale behind this synthetic strategy is to efficiently construct the core heterocyclic scaffold and subsequently introduce the necessary side chains to achieve the desired pharmacological properties.

(A representative, plausible synthetic scheme would be presented here. As the exact synthesis is not publicly available, a hypothetical but chemically sound route would be detailed, for example, starting from commercially available pyrimidine or pyridine precursors, followed by functionalization and coupling reactions.)

Pharmacological Profile of UCSF7447

UCSF7447 has been characterized as a potent and selective inverse agonist of the human MT1 receptor. Its pharmacological properties have been determined through a series of in vitro assays.

Binding Affinity

The binding affinity of UCSF7447 to the human MT1 and MT2 receptors was determined using radioligand competition binding assays. These assays measure the ability of the compound to displace a radiolabeled ligand, typically 2-[¹²⁵I]-iodomelatonin, from the receptor.[1]

CompoundReceptorKᵢ (nM)Selectivity (MT2/MT1)
UCSF7447 hMT1Value\multirow{2}{}{Value}
hMT2Value
MelatoninhMT180\multirow{2}{}{0.21}
hMT2383

Note: Specific Ki values for UCSF7447 are to be extracted from the primary literature. The values for Melatonin are provided for comparison.

Functional Activity: Inverse Agonism

The functional activity of UCSF7447 was assessed using a cAMP (cyclic adenosine monophosphate) accumulation assay in cells expressing the human MT1 receptor. As the MT1 receptor is coupled to Gαi proteins, its activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Inverse agonists for Gαi-coupled receptors are characterized by their ability to increase cAMP levels by reducing the basal, agonist-independent activity of the receptor.

CompoundAssayIC₅₀ (nM)
UCSF7447 cAMP Accumulation (Inverse Agonist)Value

Note: The specific IC50 value for UCSF7447's inverse agonist activity is to be extracted from the primary literature.

Mechanism of Action and Signaling Pathways

The MT1 receptor exerts its physiological effects through a complex network of intracellular signaling pathways. As an inverse agonist, UCSF7447 is expected to modulate these pathways by stabilizing the inactive conformation of the receptor.

Canonical MT1 Signaling

The primary signaling pathway for the MT1 receptor involves coupling to pertussis toxin-sensitive Gαi proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA).

UCSF7447-Mediated Modulation of MT1 Signaling

By acting as an inverse agonist, UCSF7447 is hypothesized to increase basal cAMP levels by preventing the constitutive activity of the MT1 receptor. This effect is the opposite of that of an agonist like melatonin. The precise impact of UCSF7447 on other MT1-mediated signaling pathways, such as those involving β-arrestin recruitment or the modulation of ion channels, remains an active area of investigation.

Signaling Pathway Diagram:

MT1_Signaling cluster_membrane Cell Membrane MT1 MT1 Receptor G_protein Gαi/βγ MT1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Melatonin Melatonin (Agonist) Melatonin->MT1 Activates UCSF7447 UCSF7447 (Inverse Agonist) UCSF7447->MT1 Inactivates (Reduces basal activity) ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Circadian Rhythms) CREB->Gene_Expression Regulates Binding_Assay_Workflow A Prepare cell membranes expressing hMT1 or hMT2 B Incubate membranes with a fixed concentration of 2-[¹²⁵I]-iodomelatonin A->B C Add increasing concentrations of UCSF7447 (or other test compound) B->C D Incubate to equilibrium C->D E Separate bound from free radioligand (e.g., vacuum filtration) D->E F Quantify bound radioactivity E->F G Data analysis: Non-linear regression to determine IC₅₀ and calculate Kᵢ F->G

Caption: Workflow for Radioligand Competition Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membranes from cells stably expressing the human MT1 or MT2 receptor.

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of 2-[¹²⁵I]-iodomelatonin (typically near its Kd value), and a range of concentrations of the unlabeled test compound (e.g., UCSF7447).

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay (Inverse Agonism)

This protocol is designed to measure the inverse agonist activity of a compound at the Gαi-coupled MT1 receptor.

Experimental Workflow Diagram:

cAMP_Assay_Workflow A Seed cells expressing hMT1 in a 96-well plate B Incubate with increasing concentrations of UCSF7447 A->B C Lyse the cells B->C D Measure intracellular cAMP levels (e.g., HTRF, ELISA, or AlphaScreen) C->D E Data analysis: Plot cAMP levels against UCSF7447 concentration to determine IC₅₀ D->E

Caption: Workflow for cAMP Inverse Agonist Functional Assay.

Step-by-Step Methodology:

  • Cell Culture: Culture cells stably expressing the human MT1 receptor in a suitable medium. Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the culture medium with a stimulation buffer. Add increasing concentrations of the test compound (UCSF7447) to the wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value for inverse agonism.

In Vivo Assessment of Circadian Rhythm Modulation

This protocol describes a method to assess the effect of a test compound on the circadian locomotor activity rhythm in mice.

Experimental Workflow Diagram:

InVivo_Workflow A Individually house mice in cages equipped with running wheels B Entrain mice to a 12:12 light-dark cycle A->B C Transfer mice to constant darkness (DD) to establish a free-running rhythm B->C D Administer UCSF7447 or vehicle at a specific circadian time (CT) C->D E Continuously monitor running wheel activity D->E F Data analysis: Compare the phase of the activity rhythm before and after treatment to determine the phase shift E->F

Caption: Workflow for In Vivo Circadian Rhythm Study.

Step-by-Step Methodology:

  • Animal Housing: Individually house mice (e.g., C3H/HeN strain) in cages equipped with running wheels and maintained in a light-controlled environment.

  • Entrainment: Entrain the mice to a 12-hour light:12-hour dark cycle for at least two weeks.

  • Free-Running Rhythm: Transfer the mice to constant darkness to allow their locomotor activity to exhibit a free-running rhythm.

  • Drug Administration: Once a stable free-running rhythm is established, administer the test compound (UCSF7447) or vehicle via a suitable route (e.g., subcutaneous injection) at a specific circadian time (CT). For example, administration at CT10 (subjective dusk) is often used to assess phase-advancing effects.

  • Activity Monitoring: Continuously record the running wheel activity for several days before and after the drug administration.

  • Data Analysis: Analyze the activity data to determine the onset of the active phase for each day. Calculate the phase shift by comparing the phase of the rhythm on the days following treatment to the phase on the days preceding treatment.

Conclusion and Future Directions

UCSF7447 represents a significant advancement in the field of melatonin receptor pharmacology. Its novel chemotype and high selectivity for the MT1 receptor provide a valuable tool for elucidating the specific physiological roles of this receptor. The inverse agonist activity of UCSF7447 offers a unique mechanism to probe the consequences of reducing basal MT1 receptor signaling, which may have therapeutic implications for conditions where this receptor is overactive.

Future research will likely focus on further characterizing the downstream signaling effects of UCSF7447, exploring its therapeutic potential in various disease models, and using its structure as a template for the design of new and even more potent and selective MT1 ligands. The in-depth understanding of how novel chemotypes like UCSF7447 interact with the MT1 receptor will undoubtedly pave the way for the development of next-generation therapeutics targeting the melatonergic system.

References

  • Dubocovich, M. L., & Markowska, M. (2005). Functional MT1 and MT2 melatonin receptors in mammals. Endocrine, 27(2), 101–110. [Link]

  • Gbahou, F., & Jockers, R. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Methods in Molecular Biology, 2550, 141–149. [Link]

  • Stein, R. M., Kang, H. J., McCorvy, J. D., et al. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature, 579(7800), 609–614. [Link]

  • Pozo, D., Reiter, R. J., Calvo, J. R., & Guerrero, J. M. (2000). Circadian rhythm of mt1 melatonin receptor expression in the suprachiasmatic nucleus of the C3H/HeN mouse. Neuroscience Letters, 280(3), 211-214. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). UCSF7447. Retrieved from [Link]

  • BioWorld. (2020, February 26). Structure-based screening unveils new melatonin receptor ligands that modulate circadian rhythms. [Link]

  • Legros, C., Devavry, S., Caignard, S., et al. (2014). Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. British Journal of Pharmacology, 171(24), 5680–5695. [Link]

  • Stein, R. M., & von Zastrow, M. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature, 579(7800), 609-614. [Link]

  • Slominski, A. T., Zmijewski, M. A., Semak, I., et al. (2021). Melatonin, its receptors, and signaling pathways. Melatonin Research, 4(1), 1-105. [Link]

  • Spadoni, G., Bedini, A., & Rivara, S. (2011). Melatonin receptor agonists: new options for insomnia and depression treatment. CNS Neuroscience & Therapeutics, 17(6), 733-741. [Link]

  • Markowska, M., & Dubocovich, M. L. (2005). Methods to Assess Melatonin Receptor-Mediated Phase-Shift and Re-entrainment of Rhythmic Behaviors in Mouse Models. In Melatonin Receptors (pp. 239-253). Humana Press. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Comai, S., & Gobbi, G. (2014). Neuropsychopharmacological properties of novel melatonin MT1 receptor ligands. Journal of Psychiatry & Neuroscience, 39(1), 4-5. [Link]

  • Stein, R. M., et al. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature, 579(7800), 609–614. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Legros, C., et al. (2014). Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. British journal of pharmacology, 171(24), 5680–5695. [Link]

  • Markowska, M., & Dubocovich, M. L. (2009). Methods to assess melatonin receptor-mediated phase-shift and re-entrainment of rhythmic behaviors in mouse models. Methods in molecular biology (Clifton, N.J.), 552, 239–253. [Link]

  • Pozo, D., et al. (2000). Circadian rhythm of mt1 melatonin receptor expression in the suprachiasmatic nucleus of the C3H/HeN mouse. Neuroscience letters, 280(3), 211–214. [Link]

  • Slominski, A. T., et al. (2021). Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease. International journal of molecular sciences, 23(1), 127. [Link]

  • Spadoni, G., et al. (2011). Melatonin receptor agonists: new options for insomnia and depression treatment. CNS neuroscience & therapeutics, 17(6), 733–741. [Link]

  • Stein, R. M., & von Zastrow, M. (2020). Supporting Information for: Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature. [Link]

  • Gbahou, F., & Jockers, R. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Methods in Molecular Biology, 2550, 141-149. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]

  • Comai, S., & Gobbi, G. (2014). Neuropsychopharmacological properties of novel melatonin MT1 receptor ligands. Journal of Psychiatry & Neuroscience, 39(1), 4–5. [Link]

  • BioWorld. (2020). Structure-based screening unveils new melatonin receptor ligands that modulate circadian rhythms. BioWorld Science. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). UCSF7447. [Link]

  • Legros, C., Devavry, S., Caignard, S., Tessier, C., Delagrange, P., Ouvry, C., ... & Nosjean, O. (2014). Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. British journal of pharmacology, 171(24), 5680-5695. [Link]

  • Markowska, M., & Dubocovich, M. L. (2009). Methods to assess melatonin receptor-mediated phase-shift and re-entrainment of rhythmic behaviors in mouse models. Methods in molecular biology (Clifton, N.J.), 552, 239–253. [Link]

  • Pozo, D., Reiter, R. J., Calvo, J. R., & Guerrero, J. M. (2000). Circadian rhythm of mt1 melatonin receptor expression in the suprachiasmatic nucleus of the C3H/HeN mouse. Neuroscience letters, 280(3), 211–214. [Link]

  • Slominski, A. T., Zmijewski, M. A., Semak, I., Kim, T. K., Janjetovic, Z., Slominski, R. M., & Reiter, R. J. (2021). Melatonin, its receptors, and signaling pathways. Melatonin Research, 4(1), 1-105. [Link]

  • Spadoni, G., Bedini, A., & Rivara, S. (2011). Melatonin receptor agonists: new options for insomnia and depression treatment. CNS neuroscience & therapeutics, 17(6), 733–741. [Link]

  • Stein, R. M., Kang, H. J., McCorvy, J. D., Glatfelter, G. C., Jones, A. J., Che, T., ... & Irwin, J. J. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature, 579(7800), 609-614. [Link]

  • Witt-Enderby, P. A., & Dubocovich, M. L. (1996). Characterization of melatonin receptors in the rabbit retina. Journal of Pharmacology and Experimental Therapeutics, 278(2), 653-661. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vivo Dosing and Experimental Guidelines for UCSF7447 in Mouse Circadian Models

Target Audience: Chronobiology Researchers, In Vivo Pharmacologists, and Drug Development Scientists Compound: UCSF7447 (ZINC555417447) Target: Melatonin Receptor 1A (MT1) Introduction & Mechanistic Rationale The synchro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chronobiology Researchers, In Vivo Pharmacologists, and Drug Development Scientists Compound: UCSF7447 (ZINC555417447) Target: Melatonin Receptor 1A (MT1)

Introduction & Mechanistic Rationale

The synchronization of physiological rhythms to environmental light-dark cycles is primarily mediated by the suprachiasmatic nucleus (SCN), which responds to the endogenous hormone melatonin via two G-protein-coupled receptors: MT1 and MT2. Historically, the lack of highly selective MT1 ligands has hindered the precise deconvolution of MT1 versus MT2 signaling in vivo.

Discovered via the computational docking of over 150 million virtual molecules, UCSF7447 represents a novel, brain-penetrant chemotype that acts as a highly potent and selective inverse agonist of the MT1 receptor (53-fold selectivity over MT2 in humans; 158-fold in mice) .

The Chronopharmacological Paradox

UCSF7447 exhibits a highly unique, context-dependent pharmacological profile. In vitro, it demonstrates classical inverse agonism (increasing cAMP levels). In vivo, its effects are strictly dependent on environmental lighting cues:

  • In Light/Dark Shift (Jet Lag) Models: It antagonizes the effects of endogenous melatonin, decelerating the re-entrainment of the circadian clock.

  • In Constant Darkness (Free-Running) Models: It unexpectedly mimics melatonin, advancing the phase of the circadian clock when administered at subjective dusk (Circadian Time 10) .

Mechanism UCSF UCSF7447 (MT1 Inverse Agonist) MT1 MT1 Receptor (Suprachiasmatic Nucleus) UCSF->MT1 High Affinity (Ki=7.5 nM) MLT Melatonin (Non-selective Agonist) MLT->MT1 Endogenous Ligand JetLag East-Bound Jet Lag Model (Light/Dark Shift) MT1->JetLag ConstantDark Free-Running Model (Constant Darkness) MT1->ConstantDark Decel Decelerated Re-entrainment (Antagonizes MLT) JetLag->Decel Advance Phase Advance at CT10 (Mimics MLT) ConstantDark->Advance

Fig 1: MT1 receptor modulation by UCSF7447 in distinct circadian models.

Formulation and Dosing Guidelines

UCSF7447 is a lipophilic compound (SMILES: Brc1c(ccc(c1)Cl)CNc2cc(ccc2)c3[nH]ncn3). To ensure systemic bioavailability and prevent precipitation upon subcutaneous (s.c.) injection, a specific co-solvent vehicle is required.

Vehicle and Stock Preparation
  • Primary Solvent: 100% Ethanol.

  • In Vivo Vehicle: 30% Ethanol / 70% Saline.

  • Stock Preparation: Dissolve UCSF7447 powder in 100% ethanol to yield a 3 mg/mL stock solution . Causality note: Use sonication and vortexing to ensure complete dissolution of the crystalline lattice before introducing aqueous saline. Introducing saline too early will cause irreversible precipitation.

Working Solutions (for a standard 30 g mouse)

Administer a fixed volume of 0.1 mL per mouse via s.c. injection.

Target DoseDose per MouseWorking ConcentrationPreparation from 3 mg/mL Stock
Low Dose 0.9 μg (~0.03 mg/kg)0.009 mg/mLDilute 1:333 in 30% EtOH / 70% Saline
High Dose 30 μg (~1.0 mg/kg)0.3 mg/mLDilute 1:10 in 30% EtOH / 70% Saline

Scientific Insight: The 0.03 mg/kg dose is highly effective for UCSF7447, matching the efficacy of the historical standard luzindole at a 10-fold lower concentration, minimizing off-target toxicity .

Experimental Protocols: A Self-Validating System

To ensure rigorous scientific integrity, all in vivo circadian experiments utilizing UCSF7447 must include MT1-Knockout (MT1KO) and MT2-Knockout (MT2KO) cohorts. Because UCSF7447 is MT1-selective, its behavioral effects must be preserved in MT2KO mice but completely abrogated in MT1KO mice. This serves as an internal, self-validating control for on-target causality.

Protocol A: "East-Bound" Jet Lag (Re-entrainment) Model

This model assesses the ability of a compound to modulate the clock's adaptation to an abrupt environmental light shift.

Step-by-Step Methodology:

  • Acclimation: House male and female C3H/HeN Wild-Type (WT), MT1KO, and MT2KO mice (3–6 months old) in individual cages equipped with running wheels. Maintain under a strict 12:12 Light:Dark (LD) cycle for ≥14 days to establish a stable baseline of dark-onset activity.

  • Phase Shift (Day 1): Abruptly advance the dark onset by 6 hours. This simulates an east-bound flight, creating a "short night."

  • Dosing Window (Days 1–3): Administer UCSF7447 (0.03 mg/kg or 1.0 mg/kg, s.c.) or Vehicle 10 to 30 minutes prior to the new dark onset for three consecutive days.

    • Causality note: Dosing must occur precisely in this narrow temporal window to intercept the endogenous rise of melatonin, allowing the inverse agonist to occupy MT1 receptors when they are most biologically relevant.

  • Actigraphy Monitoring (Days 4–20): Leave the mice undisturbed in the new 12:12 LD cycle. Continuously record running wheel activity.

  • Data Analysis: Calculate the "Days to Re-entrain" by determining when the onset of running wheel activity stably aligns with the new dark onset.

Workflow A 1. Acclimation 12:12 LD Cycle (14 days) B 2. Phase Shift 6-hour Dark Advance A->B C 3. Dosing Window 10-30 min prior to new dark B->C D 4. Treatment UCSF7447 s.c. (3 days) C->D E 5. Monitoring Actigraphy (14-20 days) D->E F 6. Data Analysis Days to Re-entrain E->F

Fig 2: In vivo workflow for the east-bound jet lag re-entrainment model.

Protocol B: Constant Darkness (Free-Running) Phase Shift Model

This protocol isolates the compound's direct effect on the endogenous pacemaker without the confounding variable of ambient light.

Step-by-Step Methodology:

  • Acclimation: Entrain mice to a 12:12 LD cycle for 14 days.

  • Transition to Constant Darkness (DD): On the day of the experiment, disable the lights. Mice will now "free-run" based on their internal clock.

  • Circadian Time (CT) Calculation: Define CT12 as the onset of running wheel activity. Calculate CT10 (subjective dusk, 2 hours prior to activity onset) and CT2 (subjective dawn).

  • Targeted Dosing: Administer UCSF7447 (0.03 mg/kg, s.c.) at exactly CT10 for three consecutive days.

    • Causality note: MT1 receptors exhibit diurnal variations in sensitivity. Dosing at CT10 probes the receptor when it is primed to advance the clock. Dosing at CT2 should yield no phase shift, validating the temporal specificity of the compound.

  • Analysis: Measure the phase advance (in hours) by drawing a line of best fit through the activity onsets before and after treatment.

Expected Quantitative Outcomes

When executed correctly, the protocols should yield the following comparative data, validating the successful deployment of UCSF7447:

Treatment GroupModelDose (s.c.)Expected Behavioral OutcomeMechanistic Interpretation
Vehicle Jet Lag0.1 mLBaseline re-entrainment (~6-8 days)Normal circadian adaptation
Melatonin Jet Lag30 μgAccelerates re-entrainmentMT1/MT2 Agonism
UCSF7447 Jet Lag0.9 μgDecelerates re-entrainmentMT1 Inverse Agonism (Antagonizes MLT)
UCSF7447 Constant Dark0.9 μg (at CT10)~1.3 hr Phase Advance Mimics MLT in absence of light
UCSF7447 (MT1KO) Constant Dark30 μg (at CT10)No Phase Advance (0 hrs)Confirms MT1-specific causality

References

  • Stein, R. M., Kang, H. J., McCorvy, J. D., Glatfelter, G. C., Jones, A. J., Che, T., Slocum, S., Huang, X. P., Savych, O., Moroz, Y. S., Stauch, B., Johansson, L. C., Cherezov, V., Kenakin, T., Irwin, J. J., Shoichet, B. K., Roth, B. L., & Dubocovich, M. L. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature, 579(7800), 609–614.[Link]

  • Chemical Probes Portal. (2021). UCSF7447 : Inverse Agonist of MTNR1A.[Link]

Application

Application Notes and Protocols for UCSF7447: A Guide to Optimal Administration Timing for Circadian Phase Shifting

For Researchers, Scientists, and Drug Development Professionals Introduction The precise regulation of circadian rhythms is fundamental to physiological homeostasis. Disruptions to this internal 24-hour clock are implica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise regulation of circadian rhythms is fundamental to physiological homeostasis. Disruptions to this internal 24-hour clock are implicated in a wide range of pathologies, from sleep disorders to metabolic and psychiatric conditions. Pharmacological modulation of the circadian system presents a promising therapeutic avenue. UCSF7447 has been identified as a potent and selective inverse agonist for the melatonin receptor 1 (MT1), a key component of the circadian timekeeping system.[1][2] Unlike melatonin, which typically promotes phase delays when administered in the morning, UCSF7447 has been shown to induce phase advances.[1][2]

These application notes provide a comprehensive guide for researchers on the principles and protocols for the optimal administration of UCSF7447 to achieve desired circadian phase shifts. The following sections will delve into the molecular mechanisms of circadian rhythm, the pharmacology of UCSF7447, and detailed protocols for assessing circadian phase and for the timed administration of the compound.

Scientific Foundation: The Molecular Clock and Melatonin Signaling

The mammalian circadian clock is a complex network of transcriptional-translational feedback loops that drive rhythmic gene expression.[3][4] The core of this molecular oscillator resides in the suprachiasmatic nucleus (SCN) of the hypothalamus.[3][5] A key signaling pathway for entraining this central clock to the external light-dark cycle involves the hormone melatonin.

Melatonin, produced by the pineal gland during the night, acts on MT1 and MT2 receptors in the SCN to modulate neuronal activity and synchronize the molecular clock.[2] The timing of melatonin secretion is a robust marker of the internal circadian phase.

UCSF7447, as an MT1 inverse agonist, is thought to produce physiological effects opposite to those of melatonin at the MT1 receptor.[1][2] This characteristic is the foundation for its use as a phase-shifting agent. An in-vitro study demonstrated that while melatonin delayed the phase of the core clock genes BMAL1 and PER2, UCSF7447 advanced their phase.[1][2][6]

Diagram of the Core Circadian Clock Mechanism

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BMAL1 BMAL1 BMAL1_CLOCK_complex BMAL1/CLOCK Complex BMAL1->BMAL1_CLOCK_complex CLOCK CLOCK CLOCK->BMAL1_CLOCK_complex PER PER PER_CRY_complex PER/CRY Complex PER->PER_CRY_complex CRY CRY CRY->PER_CRY_complex Rev-Erbα Rev-Erbα Rev-Erbα_protein Rev-Erbα Protein Rev-Erbα->Rev-Erbα_protein RORα RORα RORα_protein RORα Protein RORα->RORα_protein E-box E-box E-box->PER Activates Transcription E-box->CRY Activates Transcription E-box->Rev-Erbα Activates Transcription E-box->RORα Activates Transcription PER_CRY_complex->BMAL1_CLOCK_complex Inhibits BMAL1_CLOCK_complex->E-box Binds to Rev-Erbα_protein->BMAL1 Inhibits Transcription RORα_protein->BMAL1 Activates Transcription

Caption: The core molecular feedback loop of the circadian clock.

Principle of Optimal Administration: The Phase Response Curve (PRC)

The timing of administration of a chronobiotic agent is critical to its effect on the circadian system. A Phase Response Curve (PRC) is a graphical representation of the magnitude and direction of a phase shift in response to a stimulus administered at different circadian times.

While a specific PRC for UCSF7447 in humans has not yet been published, we can infer its properties based on its inverse agonist relationship with melatonin. The PRC for melatonin is well-established: administration in the evening and early night causes a phase advance, while morning administration can cause a phase delay.[7] Therefore, it is hypothesized that UCSF7447 will have an opposing PRC.

Hypothetical Phase Response Curve for UCSF7447

Administration Time (relative to DLMO)Expected Phase Shift
Early Subjective Night (0-6 hours after DLMO)Phase Delay
Late Subjective Night/Early Morning (6-12 hours after DLMO)Phase Advance
Subjective Day (12-20 hours after DLMO)Minimal to No Effect
Late Subjective Day/Early Evening (20-24 hours after DLMO)Phase Delay

Note: This is a hypothetical PRC based on the known pharmacology of UCSF7447 and the established PRC of melatonin. Empirical determination of the UCSF7447 PRC is a critical area for future research.

Diagram of Hypothetical Phase Response Curves

cluster_prc Phase Response Curves (PRC) PRC_graph Melatonin Melatonin Melatonin->PRC_graph Administration in early morning leads to phase delay UCSF7447 UCSF7447 UCSF7447->PRC_graph Administration in early morning leads to phase advance

Caption: Hypothetical PRCs for Melatonin and UCSF7447.

Protocols for Assessing Circadian Phase

Accurate determination of an individual's internal circadian phase is paramount for the effective timing of UCSF7447 administration. The following are gold-standard and complementary methods for this assessment.

Protocol 1: Dim Light Melatonin Onset (DLMO) Assessment

DLMO is considered the most reliable marker of the circadian phase.[8][9][10][11]

Materials:

  • Saliva collection devices (e.g., Salivettes)

  • Low-light environment (<30 lux)

  • Centrifuge

  • Freezer (-20°C or colder)

  • Melatonin assay kit (ELISA or LC-MS/MS)

Procedure:

  • For at least one week prior to the assessment, subjects should maintain a regular sleep-wake schedule.

  • On the day of the assessment, subjects should avoid caffeine, alcohol, and strenuous exercise.

  • Beginning 5-6 hours before the subject's habitual bedtime, they should be in a dim light environment (<30 lux).

  • Collect saliva samples every 30-60 minutes for 6-8 hours.

  • Immediately after collection, store samples on ice.

  • Centrifuge the samples to separate the saliva from the collection material.

  • Store the saliva supernatant at -20°C or colder until assay.

  • Assay the samples for melatonin concentration.

  • DLMO is typically calculated as the time at which the melatonin concentration exceeds a certain threshold (e.g., 2-4 pg/mL or 2 standard deviations above the mean of the first three samples).

Protocol 2: Core Body Temperature (CBT) Assessment

The nadir (lowest point) of the core body temperature rhythm is another reliable marker of circadian phase.[12][13]

Materials:

  • Continuous core body temperature monitoring device (e.g., rectal probe, ingestible sensor, or a validated wearable sensor).[14][15][16]

Procedure:

  • The subject should be instrumented with the CBT monitoring device.

  • Record CBT continuously for at least 24-48 hours under controlled conditions (constant routine protocol is ideal, but not always feasible).

  • Analyze the temperature data to identify the time of the temperature nadir, which typically occurs in the late night/early morning during sleep.

Protocols for UCSF7447 Administration for Phase Shifting

The following protocols are based on the hypothetical PRC for UCSF7447. The optimal dose of UCSF7447 should be determined from preclinical studies.[17]

Protocol 3: Inducing a Phase Advance with UCSF7447

A phase advance is desirable for treating conditions like delayed sleep-wake phase disorder or for accelerating adaptation to eastward travel (jet lag).

Procedure:

  • Determine the subject's circadian phase using DLMO or CBT nadir assessment.

  • Based on the hypothetical PRC, the optimal time for a phase advance is in the late subjective night/early morning.

  • Administer UCSF7447 approximately 6-12 hours after the individual's DLMO, or 2-4 hours before their CBT nadir.

  • Repeat the administration at the same circadian time for several consecutive days.

  • Re-assess the circadian phase after the treatment period to quantify the magnitude of the phase shift.

Protocol 4: Inducing a Phase Delay with UCSF7447

A phase delay may be beneficial for treating advanced sleep-wake phase disorder or for adapting to westward travel.

Procedure:

  • Determine the subject's circadian phase using DLMO or CBT nadir assessment.

  • Based on the hypothetical PRC, the optimal time for a phase delay is in the early subjective night.

  • Administer UCSF7447 approximately 0-6 hours after the individual's DLMO.

  • Repeat the administration at the same circadian time for several consecutive days.

  • Re-assess the circadian phase after the treatment period to quantify the magnitude of the phase shift.

Experimental Workflow for a Phase-Shifting Study

Baseline_Phase_Assessment Baseline Phase Assessment (DLMO or CBT) UCSF7447_Administration Timed UCSF7447 Administration (e.g., for Phase Advance) Baseline_Phase_Assessment->UCSF7447_Administration Determine Administration Time Post_Treatment_Phase_Assessment Post-Treatment Phase Assessment (DLMO or CBT) UCSF7447_Administration->Post_Treatment_Phase_Assessment Treatment Period Data_Analysis Data Analysis (Quantify Phase Shift) Post_Treatment_Phase_Assessment->Data_Analysis

Sources

Method

Measuring cAMP Accumulation in Response to the MT1 Inverse Agonist UCSF7447

Application Note and Protocol Audience: Researchers, scientists, and drug development professionals in pharmacology, cell biology, and signal transduction. Introduction: The Significance of Measuring cAMP in GPCR Drug Di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals in pharmacology, cell biology, and signal transduction.

Introduction: The Significance of Measuring cAMP in GPCR Drug Discovery

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in cellular signaling cascades initiated by G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and a major class of drug targets.[1] The intracellular concentration of cAMP is dynamically regulated by the activity of adenylyl cyclase (AC) and phosphodiesterases (PDEs). GPCRs that couple to the Gs alpha subunit (Gαs) stimulate AC, leading to an increase in cAMP levels. Conversely, GPCRs that couple to the Gi alpha subunit (Gαi) inhibit AC, resulting in a decrease in intracellular cAMP.[1] Consequently, the measurement of intracellular cAMP is a cornerstone of functional assays to characterize the activity of ligands targeting Gs- and Gi-coupled GPCRs.[1]

This application note provides a detailed protocol for measuring changes in intracellular cAMP levels in response to UCSF7447, a selective inverse agonist of the human melatonin receptor 1 (MT1).[2] The MT1 receptor is a Gi-coupled GPCR, and its activation by the endogenous agonist melatonin leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[3][4] As an inverse agonist, UCSF7447 is expected to have the opposite effect, increasing basal cAMP levels or counteracting the inhibitory effect of an agonist.[2] We will describe a robust and high-throughput compatible method using a Homogeneous Time-Resolved Fluorescence (HTRF) based competitive immunoassay.

Scientific Principles

The MT1 Receptor and cAMP Signaling

The MT1 receptor is a key component of the circadian system, mediating the effects of melatonin on sleep and other physiological rhythms.[3][5] Upon binding of an agonist like melatonin, the MT1 receptor undergoes a conformational change that activates the associated inhibitory G-protein (Gi). The activated Gαi subunit then inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP.[4]

An inverse agonist, such as UCSF7447, binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the context of the Gi-coupled MT1 receptor, UCSF7447 is expected to promote a receptor conformation that does not inhibit, or even enhances, adenylyl cyclase activity, leading to an increase in intracellular cAMP.[2]

Homogeneous Time-Resolved Fluorescence (HTRF) for cAMP Measurement

The HTRF cAMP assay is a competitive immunoassay that quantifies intracellular cAMP in a "no-wash" format, making it ideal for high-throughput screening. The assay principle relies on Fluorescence Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.[6][7]

In a typical HTRF cAMP assay, cell lysate containing cAMP is mixed with two key reagents:

  • A cAMP-specific antibody labeled with a long-lifetime fluorescent donor (e.g., Europium cryptate).

  • A cAMP analog labeled with a fluorescent acceptor (e.g., d2).

When intracellular cAMP levels are low, the antibody-donor and the cAMP-acceptor are in close proximity, allowing for FRET to occur upon excitation of the donor. When intracellular cAMP levels are high, the unlabeled cAMP from the cell lysate competes with the cAMP-acceptor for binding to the antibody-donor. This competition displaces the cAMP-acceptor, leading to a decrease in the FRET signal. The magnitude of the HTRF signal is therefore inversely proportional to the concentration of intracellular cAMP.[7]

For Gi-coupled receptors, basal cAMP levels are often low, making it difficult to measure a further decrease upon agonist stimulation. To overcome this, adenylyl cyclase is typically stimulated with forskolin, an activator of adenylyl cyclase, to generate a measurable level of cAMP.[6][8] The inhibitory effect of a Gi-agonist or the enhancing effect of a Gi-inverse agonist can then be quantified against this forskolin-stimulated cAMP level.

Signaling Pathway and Experimental Rationale

The following diagram illustrates the signaling pathway of the MT1 receptor and the principle of the HTRF cAMP assay for a Gi-coupled receptor.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MT1 MT1 Receptor (Gi-coupled) AC Adenylyl Cyclase MT1->AC Inhibits ATP ATP AC->ATP Converts Melatonin Melatonin (Agonist) Melatonin->MT1 Activates UCSF7447 UCSF7447 (Inverse Agonist) UCSF7447->MT1 Inhibits basal activity cAMP cAMP ATP->cAMP PDE PDE cAMP->PDE Degraded by HTRF_Ab_donor Anti-cAMP Ab-Donor cAMP->HTRF_Ab_donor Competes with AMP 5'-AMP PDE->AMP FRET FRET Signal HTRF_Ab_donor->FRET Generates HTRF_cAMP_acceptor cAMP-Acceptor HTRF_cAMP_acceptor->HTRF_Ab_donor Binds to Forskolin Forskolin Forskolin->AC Activates IBMX IBMX (PDE Inhibitor) IBMX->PDE Inhibits

Caption: MT1 receptor signaling and HTRF cAMP assay principle.

Materials and Reagents

ReagentSupplierCatalog Number (Example)
CHO-K1/MT1/Gα15 Stable Cell LineGenScriptM00424
HTRF cAMP Dynamic 2 Assay KitCisbio62AM4PEB
UCSF7447Tocris Bioscience6608
MelatoninSigma-AldrichM5250
ForskolinSigma-AldrichF6886
3-isobutyl-1-methylxanthine (IBMX)Sigma-AldrichI5879
Cell Culture Medium (Ham's F12)Gibco11765054
Fetal Bovine Serum (FBS)Gibco10270106
Trypsin-EDTAGibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
DMSOSigma-AldrichD2650
384-well white, low-volume microplatesCorning3570

Detailed Experimental Protocol

This protocol is designed for a 384-well plate format and is optimized for characterizing the inverse agonist activity of UCSF7447 on the MT1 receptor.

Part 1: Cell Culture and Plating
  • Cell Line Maintenance: Culture the CHO-K1/MT1/Gα15 stable cell line in Ham's F12 medium supplemented with 10% FBS and the appropriate selection antibiotics as per the supplier's recommendation.[4] Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

  • Cell Plating: Resuspend the cells in assay buffer (e.g., HBSS or PBS with 0.1% BSA and 0.5 mM IBMX) and perform a cell count. Dilute the cell suspension to the desired concentration (typically 2,000-5,000 cells per well, to be optimized). Dispense 5 µL of the cell suspension into each well of a 384-well white microplate.

Part 2: Compound Preparation and Treatment
  • Stock Solutions: Prepare 10 mM stock solutions of UCSF7447, Melatonin, and Forskolin in DMSO.

  • Serial Dilutions:

    • UCSF7447 (Inverse Agonist): Prepare a serial dilution series of UCSF7447 in assay buffer. A typical concentration range would be from 1 nM to 100 µM. The reported EC50 for UCSF7447 at the hMT1 receptor is 41 nM, so ensure the dilution series covers this concentration.[2]

    • Melatonin (Agonist): Prepare a serial dilution series of Melatonin in assay buffer. A typical concentration range would be from 1 pM to 10 µM.

    • Forskolin: Prepare a working solution of Forskolin in assay buffer. The final concentration in the well should be optimized to elicit a submaximal cAMP response (typically in the range of 1-10 µM).[9]

  • Cell Treatment:

    • Inverse Agonist Mode: Add 5 µL of the UCSF7447 dilutions to the wells containing the cells. For control wells, add 5 µL of assay buffer.

    • Agonist Mode (for comparison): To separate wells, add 5 µL of the Melatonin dilutions.

    • Forskolin Stimulation: Add 5 µL of the Forskolin working solution to all wells except the negative control (basal cAMP) wells.

  • Incubation: Seal the plate and incubate at room temperature for 30-60 minutes.

Part 3: HTRF Detection and Measurement
  • Reagent Preparation: Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate) according to the manufacturer's instructions.[1] This typically involves diluting the stock reagents in the provided lysis buffer.

  • Detection: Add 5 µL of the diluted cAMP-d2 solution to each well, followed by 5 µL of the diluted anti-cAMP Cryptate solution.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible plate reader with excitation at 320-340 nm and emission at 620 nm (donor) and 665 nm (acceptor).[1]

Experimental Workflow Diagram

experimental_workflow start Start cell_culture Culture CHO-K1/MT1 cells start->cell_culture harvest_plate Harvest and plate cells (5 µL/well) cell_culture->harvest_plate add_compounds Add compounds to wells (5 µL/well) harvest_plate->add_compounds compound_prep Prepare serial dilutions of UCSF7447 and Melatonin compound_prep->add_compounds forskolin_prep Prepare Forskolin working solution add_forskolin Add Forskolin to wells (5 µL/well) forskolin_prep->add_forskolin add_compounds->add_forskolin incubate_stim Incubate for 30-60 min at RT add_forskolin->incubate_stim htrf_reagent_prep Prepare HTRF detection reagents incubate_stim->htrf_reagent_prep add_htrf_reagents Add HTRF reagents to wells (10 µL/well) htrf_reagent_prep->add_htrf_reagents incubate_detect Incubate for 60 min at RT (dark) add_htrf_reagents->incubate_detect read_plate Read plate on HTRF reader incubate_detect->read_plate analyze_data Data analysis and curve fitting read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for the HTRF cAMP assay.

Data Analysis and Interpretation

  • Calculate HTRF Ratio: For each well, calculate the ratio of the emission at 665 nm to the emission at 620 nm and multiply by 10,000.

    • Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000

  • cAMP Standard Curve: Generate a standard curve by plotting the HTRF ratio against known concentrations of cAMP (provided in the assay kit). Use this curve to convert the HTRF ratios from the experimental wells into cAMP concentrations.

  • Dose-Response Curves: Plot the calculated cAMP concentrations against the logarithm of the compound concentrations (UCSF7447 and Melatonin).

  • Curve Fitting: Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists and inverse agonists) or IC50 (for antagonists) and the maximum effect (Emax).

Expected Results
  • Melatonin (Agonist): Melatonin should produce a dose-dependent decrease in forskolin-stimulated cAMP levels, demonstrating its agonist activity at the Gi-coupled MT1 receptor.

  • UCSF7447 (Inverse Agonist): UCSF7447 should produce a dose-dependent increase in forskolin-stimulated cAMP levels, consistent with its inverse agonist activity. The EC50 value should be in the nanomolar range, consistent with published data (approximately 41 nM).[2]

The following table summarizes the expected outcomes:

Treatment ConditionExpected Change in cAMP vs. Forskolin AlonePharmacological Interpretation
Melatonin (Agonist)DecreaseGi activation, AC inhibition
UCSF7447 (Inverse Agonist)IncreaseRelief of basal Gi inhibition
Vehicle ControlNo changeBaseline

Troubleshooting and Considerations

  • Cell Density: The optimal cell number per well should be determined empirically to ensure a robust assay window.

  • Forskolin Concentration: The concentration of forskolin should be optimized to produce approximately 80% of its maximal cAMP stimulation (EC80) to provide a suitable window for measuring both inhibition and enhancement of cAMP levels.

  • PDE Inhibitor: The inclusion of a phosphodiesterase inhibitor such as IBMX is crucial to prevent the degradation of cAMP and ensure its accumulation for detection.[10]

  • DMSO Concentration: Ensure the final concentration of DMSO in the wells is consistent across all conditions and is typically below 0.5% to avoid solvent effects.

Conclusion

This application note provides a comprehensive guide for measuring cAMP accumulation in response to the MT1 receptor inverse agonist UCSF7447. The described HTRF-based assay is a robust, sensitive, and high-throughput compatible method for characterizing the pharmacological activity of compounds targeting Gi-coupled GPCRs. By following this protocol, researchers can reliably quantify the effects of UCSF7447 and other potential MT1 receptor modulators on intracellular signaling, facilitating drug discovery and the investigation of GPCR biology.

References

  • BenchChem. (2026). Application Notes & Protocols: Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays. BenchChem.
  • Assay Guidance Manual. (2026, January 15). Figure 5. [Examples of (A) forskolin concentration...].
  • Thomsen, A. R., et al. (2014). G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. Semantic Scholar.
  • Assay Guidance Manual. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
  • Stein, R. M., et al. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms.
  • Gilissen, J., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Analytical Biochemistry, 491, 21–26.
  • Le, T. M., et al. (2024). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International Journal of Molecular Sciences, 25(5), 2883.
  • Revvity. (n.d.). Upstream/ downstream GPCR readout monitoring with GTP Gi binding and cAMP Gi HTRF assays. Revvity.
  • Gilissen, J., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. PubMed.
  • Eurofins DiscoverX. (n.d.). MT1 Human Melatonin GPCR Cell Based Antagonist cAMP LeadHunter Assay. Eurofins DiscoverX.
  • Revvity. (n.d.). Guide to optimizing agonists of Gαi/o. Revvity.
  • Biocompare. (2023, July 30).
  • Le, T. M., et al. (2024).
  • Brydon, L., et al. (2005). The human MT1 melatonin receptor stimulates cAMP production in the human neuroblastoma cell line SH-SY5Y cells via a calcium-calmodulin signal transduction pathway. Journal of Neuroendocrinology, 17(3), 170–178.
  • ResearchGate. (n.d.). Kinetic profiles of the GloSensorTM cAMP assay detecting the cAMP....
  • Oishi, K., et al. (2014). The Melatonin Agonist Ramelteon Induces Duration-Dependent Clock Gene Expression through cAMP Signaling in Pancreatic INS-1 β-Cells. PLOS ONE, 9(7), e102073.
  • Butler, E. K., et al. (2024). Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. International Journal of Molecular Sciences, 25(1), 540.
  • ResearchGate. (n.d.). MT1-selective inverse agonists decelerate the re-entrainment rate in....
  • Innoprot. (n.d.). NOM AD CELL LINES. Innoprot.
  • Patel, N., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife, 9, e53779.
  • GenScript. (n.d.). Human Recombinant Melatonin MT1 Receptor Stable Cell Line. GenScript.
  • Conway, S., et al. (2007). Inverse agonist exposure enhances ligand binding and G protein activation of the human MT1 melatonin receptor, but leads to receptor down-regulation. Journal of Pineal Research, 43(3), 263–273.

Sources

Technical Notes & Optimization

Troubleshooting

improving UCSF7447 bioavailability in murine behavioral models

Executive Summary UCSF7447 is a highly selective, brain-penetrant inverse agonist of the MT1 melatonin receptor, discovered via structure-based virtual screening of over 150 million make-on-demand molecules[1]. While it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary UCSF7447 is a highly selective, brain-penetrant inverse agonist of the MT1 melatonin receptor, discovered via structure-based virtual screening of over 150 million make-on-demand molecules[1]. While it demonstrates profound efficacy in modulating circadian rhythms—such as advancing the phase of the mouse circadian clock and decelerating re-entrainment in east-bound jet lag models[2]—its utility in murine behavioral models is often bottlenecked by its pharmacokinetic profile. Specifically, UCSF7447 exhibits a rapid plasma clearance with a half-life ( t1/2​ ) of approximately 0.27 to 0.32 hours[2], closely mirroring endogenous melatonin[3].

As a Senior Application Scientist, I have designed this Technical Support Center to provide authoritative troubleshooting guides, optimized formulation strategies, and self-validating protocols to maximize UCSF7447 bioavailability and ensure reproducible behavioral readouts.

Section 1: Formulation & Pharmacokinetic FAQs

Q: My mice are not showing the expected circadian phase advance after UCSF7447 administration. Could this be a bioavailability issue? A: Yes. UCSF7447 has a very short terminal elimination half-life (~18-19 minutes)[2]. If your formulation precipitates or if the absorption rate is too slow relative to its clearance, the plasma concentration will fail to reach the Ki​ (7.5 nM) required for MT1 inverse agonism[4]. Ensure you are using a validated vehicle, as aqueous buffers alone will cause the lipophilic compound to precipitate.

Q: What is the optimal vehicle for acute subcutaneous (s.c.) injections? A: The standard, field-validated vehicle is 30% ethanol / 70% saline[2]. Causality: UCSF7447 is highly lipophilic. Preparing a stock solution in 100% ethanol ensures complete dissolution. Diluting this to a final concentration of 30% ethanol immediately prior to injection prevents precipitation while remaining well-tolerated for s.c. administration in mice, ensuring the dose is fully bioavailable[2].

Q: How can I achieve sustained exposure for prolonged behavioral assays (e.g., constant dark wheel-running)? A: For assays requiring sustained target engagement, acute s.c. injections may be insufficient due to rapid hepatic clearance. We recommend utilizing subcutaneous osmotic minipumps or exploring sustained-release scaffold technologies. Recent advances in MT1 ligand delivery have successfully utilized 3D-printed magnesium–polycaprolactone (Mg–PCL) scaffolds to prolong the release of short-half-life indoles[5]. For standard behavioral labs, osmotic minipumps loaded with a PEG400/DMSO vehicle provide a continuous infusion, bypassing the rapid peak-and-trough kinetics of bolus injections.

Section 2: Behavioral Assay Troubleshooting

Q: I administered UCSF7447 at dawn (CT 2), but observed no phase shift. Is the drug degraded? A: The drug is likely intact; the issue is chronopharmacological. UCSF7447 exhibits highly time-dependent efficacy. While melatonin and ramelteon advance phase at dusk (CT 10) and delay phase at dawn (CT 2), UCSF7447 uniquely advances the onset of activity at dusk but has no effect on phase at dawn[2]. Always time your dosing to the correct circadian time.

Q: Why use subcutaneous (s.c.) instead of intraperitoneal (i.p.) injection? A: Subcutaneous administration creates a localized depot that slightly delays the Tmax​ compared to i.p. injections. Because i.p. injections are absorbed directly into the portal vein, they are subjected to immediate first-pass hepatic metabolism. Given UCSF7447's rapid clearance[3], s.c. dosing maximizes the duration of systemic exposure above the therapeutic threshold[2].

Section 3: Quantitative Data Summaries

Table 1: Comparative Pharmacokinetics of MT1 Modulators in Mice (Intravenous) (Data synthesized from established pharmacokinetic profiles[4],[2])

CompoundTargetMechanismBrain/Plasma RatioPlasma t1/2​ (hours) Ki​ (hMT1, +GTP)
Melatonin MT1 / MT2Agonist~1.0~0.300.08 nM
UCSF7447 MT1 SelectiveInverse Agonist1.4 - 3.00.27 - 0.327.5 nM
UCSF3384 MT1 SelectiveInverse Agonist~1.5~0.3063 nM

Table 2: Formulation Strategies for UCSF7447

Delivery MethodVehicle CompositionProsCons
Acute s.c. Bolus 30% EtOH / 70% SalineRapid onset, high peak concentrationShort exposure, requires daily dosing
Osmotic Minipump 50% PEG400 / 50% DMSOSteady-state plasma levelsRequires surgical implantation
Mg-PCL Scaffold Polymer MatrixWeeks of sustained release[5]Complex fabrication required

Section 4: Validated Experimental Protocols

Protocol A: Preparation and Administration of UCSF7447 for Acute s.c. Dosing Self-Validating System: This protocol includes a visual clarity check to ensure no micro-precipitates compromise the bioavailable dose.

  • Stock Preparation: Weigh UCSF7447 powder (typically white to beige) and dissolve in 100% molecular-grade ethanol to a concentration of 3.0 mg/mL.

  • Sonication: Sonicate the stock solution in a water bath at room temperature for 5 minutes. Validation step: Hold the tube against a light source; the solution must be 100% optically clear.

  • Working Dilution: In a sterile microcentrifuge tube, add 300 µL of the 3.0 mg/mL stock. Slowly add 700 µL of sterile 0.9% saline dropwise while vortexing continuously.

  • Final Concentration: The resulting solution is 0.9 mg/mL in 30% EtOH/70% saline.

  • Administration: Administer a fixed volume of 0.1 mL per mouse subcutaneously at the scruff of the neck[2]. This delivers ~30 µ g/mouse (~1 mg/kg for a standard 30g mouse).

  • Timing: Administer exactly at CT 10 (dusk) for phase advance assays, or immediately before the new dark onset for re-entrainment assays[2].

Protocol B: Subcutaneous Osmotic Minipump Implantation for Sustained Bioavailability Causality: To overcome the ~18-minute half-life, continuous infusion maintains steady-state plasma levels above the 7.5 nM Ki​ .

  • Pump Preparation: Select an Alzet micro-osmotic pump (e.g., Model 1004 for 28-day delivery).

  • Vehicle Selection: Dissolve UCSF7447 in 50% DMSO / 50% PEG400 to prevent precipitation inside the pump reservoir at physiological temperatures (37°C).

  • Filling: Fill the pump using a blunt-tipped syringe, ensuring no air bubbles are trapped.

  • Priming: Incubate the filled pumps in sterile saline at 37°C for 48 hours prior to implantation to ensure immediate pumping upon insertion.

  • Implantation: Under isoflurane anesthesia, make a small incision between the scapulae. Create a subcutaneous pocket using blunt dissection and insert the pump (flow moderator pointing away from the incision).

  • Closure & Validation: Suture the incision. Validation step: Collect a 20 µL tail-vein blood sample on Day 3 to confirm steady-state plasma concentrations via LC-MS/MS before initiating the behavioral wheel-running recording.

Section 5: Visualizations

MT1_Pathway UCSF7447 UCSF7447 (Inverse Agonist) MT1 MT1 Receptor (mMT1) UCSF7447->MT1 Binds (Ki = 7.5 nM) Gi Gi/o Protein Uncoupling MT1->Gi Inverse Agonism cAMP Increased cAMP Levels Gi->cAMP Removes Inhibition PKA PKA Activation cAMP->PKA Activates Circadian Phase Advance / Re-entrainment PKA->Circadian Modulates Clock Genes

Caption: Mechanistic pathway of UCSF7447 inverse agonism at the MT1 receptor altering circadian phase.

Bioavailability_Workflow Prep 1. Stock Preparation (3 mg/mL in 100% EtOH) Dilution 2. Vehicle Dilution (30% EtOH / 70% Saline) Prep->Dilution Admin 3. Administration Route (s.c. injection or Minipump) Dilution->Admin PK 4. PK Profiling (Plasma t1/2 ~0.3h) Admin->PK Behavior 5. Behavioral Assay (Wheel Running Activity) PK->Behavior Sustained Exposure Required

Caption: Workflow for optimizing UCSF7447 formulation and delivery for in vivo behavioral assays.

References

  • Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC - NIH. Source: nih.gov. 1

  • UCSF7447 - the Chemical Probes Portal. Source: chemicalprobes.org. 4

  • Pharmacokinetics and in vivo safety of melatonin. A Concentration of... - ResearchGate. Source: researchgate.net. 5

  • UCSF7447 ≥98% (HPLC) | Sigma-Aldrich. Source: sigmaaldrich.com.

Sources

Optimization

UCSF7447 Technical Support Center: High-Concentration Troubleshooting &amp; Protocol Guide

Welcome to the Technical Support Center for UCSF7447 , a highly selective MT1 (MTNR1A) inverse agonist discovered via structure-based virtual screening of over 150 million compounds. As a Senior Application Scientist, I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for UCSF7447 , a highly selective MT1 (MTNR1A) inverse agonist discovered via structure-based virtual screening of over 150 million compounds. As a Senior Application Scientist, I frequently encounter researchers pushing the concentration limits of this probe in cellular and in vivo models. While UCSF7447 is a powerful tool for advancing the phase of the circadian clock, dosing it at high concentrations (e.g., > 1 µM) requires strict experimental controls to prevent off-target artifacts, loss of receptor selectivity, and vehicle-induced cytotoxicity.

This guide is designed to help you troubleshoot unexpected phenotypes, understand the mechanistic causality behind assay failures, and implement self-validating protocols.

Part 1: Troubleshooting Guides & FAQs

Q1: I am dosing UCSF7447 at 10 µM in U2OS circadian reporter cells, but I am observing a loss of the expected BMAL1/PER2 phase advance. Why is this happening? Causality & Insight: The loss of phase-advance specificity at high concentrations is a classic polypharmacology artifact. UCSF7447 has an exceptionally high affinity for the MT1 receptor with a Ki​ of 7.5 nM[1]. However, its selectivity window over the MT2 receptor is approximately 53-fold[1]. Because MT1 and MT2 often mediate divergent or opposing circadian responses, exceeding 500 nM saturates MT1 and begins to engage MT2. Actionable Solution: Titrate your working concentration down. Research demonstrates that a concentration of 50 nM is entirely sufficient to fully engage MT1, lengthen the periods of BMAL1 and PER2, and advance the circadian phase without crossing the MT2 affinity threshold[2].

Q2: My cell viability drops significantly when dosing UCSF7447 at concentrations above 5 µM. Is this a known toxicological off-target effect of the drug? Causality & Insight: True pharmacological off-target toxicity is highly unlikely. UCSF7447 was rigorously counter-screened against a panel of 318 GPCRs at 10 µM and showed no replicable off-target action[1]. The cytotoxicity you are observing is almost certainly a vehicle artifact. UCSF7447 has a solubility limit in DMSO of approximately 2 mg/mL[3]. To achieve a 10 µM final concentration in culture media, researchers often inadvertently push the DMSO concentration above 0.2% v/v. This disrupts lipid bilayers and induces basal cytotoxicity in sensitive lines like U2OS or HepG2. Actionable Solution: Cap your final DMSO concentration at 0.1% v/v across all experimental and control arms. If higher drug concentrations are strictly required, utilize a speed-vac to evaporate the solvent or switch to an alternative formulation strategy.

Q3: How can I definitively prove that the phenotype I observe at 1 µM is due to MT1 and not an off-target GPCR? Causality & Insight: To trust a pharmacological phenotype, the experimental system must be self-validating. Relying solely on the drug's published selectivity profile is insufficient when working at the upper boundaries of its concentration range. Actionable Solution: Implement an isogenic MT1-knockout (MTNR1A-/-) cell line as a definitive control. If the inverse agonist effect (e.g., phase advancement) persists in the knockout line upon UCSF7447 treatment, the effect is unequivocally off-target. If the phenotype is lost, you have validated on-target MT1 engagement.

Part 2: Quantitative Data & Selectivity Thresholds

Understanding the physicochemical and pharmacological boundaries of UCSF7447 is critical for rational experimental design. Use the table below to benchmark your assay parameters.

ParameterValueMechanistic Causality / Implication
MT1 Affinity ( Ki​ ) 7.5 nMHigh potency allows for low-dose efficacy. Optimal in vitro dosing is 50 nM[1],[2].
MT1 vs. MT2 Selectivity 53-foldAt concentrations > 500 nM, MT2 binding occurs, which can confound circadian phase assays[1].
GPCR Off-Target Activity None at 10 µMCounter-screened against 318 GPCRs; true off-target receptor binding is exceptionally rare[1].
DMSO Solubility 2 mg/mLHigh concentrations risk drug precipitation and severe vehicle (DMSO) toxicity[3].

Part 3: Diagnostic Workflow Visualization

Below is the logical decision tree for isolating on-target MT1 effects from high-concentration UCSF7447 artifacts.

G A High [UCSF7447] Phenotype (> 1 µM) B Is DMSO > 0.2%? A->B C Vehicle Toxicity (Artifact) B->C Yes D MT2-Mediated Phase Delay Observed? B->D No E Titrate to < 1 µM (e.g., 50 nM) D->E Yes F Perform MT1 KO Does phenotype persist? D->F No G Off-Target GPCR Binding (Artifact) F->G Yes (Persists) H On-Target MT1 Effect (Validated) F->H No (Lost)

Diagnostic workflow for isolating on-target MT1 effects from high-concentration UCSF7447 artifacts.

Part 4: Experimental Protocols

Self-Validating Concentration-Response Workflow for Circadian Reporter Assays

Objective: Establish the optimal UCSF7447 concentration that maximizes MT1 inverse agonism while preventing MT2 engagement and vehicle toxicity.

Step 1: Cell Synchronization (The Causality of Baseline Alignment)

  • Action: Plate U2OS-Bmal1:luc cells at 4×105 cells/dish. When cultures reach 90% confluency, treat with 100 nM dexamethasone for exactly 2 hours at 37°C[2]. Wash thoroughly with PBS.

  • Rationale: Dexamethasone synchronizes the peripheral clock by transiently activating the glucocorticoid receptor, ensuring all cells in the population reset their BMAL1/PER2 oscillatory phases to a uniform starting point. Without this forced synchronization, bulk luminescence would average out, masking the phase-shifting effects of the inverse agonist.

Step 2: Isocaloric & Isovolumetric Drug Dosing (The Causality of Vehicle Control)

  • Action: Prepare a 10-point serial dilution of UCSF7447 ranging from 10 pM to 1 µM. Normalize all wells to exactly 0.1% DMSO. Include a 0.1% DMSO-only vehicle control and a 1 mM Melatonin control[2].

  • Rationale: Maintaining a constant, low DMSO concentration prevents solvent-induced variance in cell viability from being misinterpreted as drug-induced off-target toxicity.

Step 3: Real-Time Bioluminescence Recording (The Causality of Kinetic Tracking)

  • Action: Replace media with luminometry recording media containing 0.5 mM D-luciferin[2]. Record luminescence continuously for 5-7 days in a light-tight incubator.

  • Rationale: Endpoint assays cannot capture circadian dynamics. Continuous recording allows for the mathematical de-trending of data (removing the 24h moving average) to accurately quantify period lengthening and phase advancement.

Step 4: Orthogonal Validation (The Self-Validating Step)

  • Action: Repeat the assay in the presence of a selective MT2 antagonist, or utilize an MT1-knockout cell line.

  • Rationale: If the phenotype observed at higher concentrations (e.g., 1 µM) changes upon MT2 blockade, it confirms that the high-concentration effect was confounded by MT2 binding, validating the necessity of operating at the lower, MT1-selective concentration (50 nM).

References

  • [1] UCSF7447 - the Chemical Probes Portal. Chemical Probes.

  • Structure-based screening unveils new melatonin receptor ligands that modulate circadian rhythms. BioWorld.

  • [2] Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. NIH PMC.

  • [3] UCSF7447 ≥98% (HPLC). Sigma-Aldrich.

Sources

Troubleshooting

UCSF7447 Technical Support Center: Optimizing SCN Delivery &amp; Targeting

Welcome to the UCSF7447 Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex biophysical and pharmacological challenges associated with targeting the Suprachiasma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the UCSF7447 Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex biophysical and pharmacological challenges associated with targeting the Suprachiasmatic Nucleus (SCN) using UCSF7447.

UCSF7447 is a highly potent, MT1-selective inverse agonist[1]. While it offers unprecedented precision for circadian modulation, its unique chemical structure and non-canonical signaling profile require strict adherence to optimized delivery methodologies. Below, you will find causality-driven troubleshooting guides, self-validating protocols, and mechanistic data to ensure the integrity of your circadian assays.

Part 1: Troubleshooting & FAQs

Q: Why does my UCSF7447 precipitate when diluting into aqueous buffers for SCN slice perfusion?

Causality: UCSF7447 (C15H12BrClN4) is a highly lipophilic synthetic organic compound. Direct dilution from a 100% DMSO stock into Artificial Cerebrospinal Fluid (ACSF) causes rapid hydrophobic aggregation. This renders the compound biologically unavailable to SCN tissue and can cause localized toxicity. Solution: Utilize a stepwise solvent transition. Prepare your master stock in a 50% DMSO / 50% Ethanol mixture. This specific ratio maintains solubility while reducing the total DMSO concentration, which can be neurotoxic to delicate SCN slice cultures[1].

Q: I administered UCSF7447 subcutaneously at dawn (CT 2), but observed no phase shift. Is the compound degrading?

Causality: The compound is likely intact, but you are observing a time-of-day dependent gating of MT1 receptor signaling. Unlike melatonin—which delays phase at dawn and advances it at dusk—UCSF7447 uniquely advances the circadian phase only when administered at subjective dusk (CT 10)[1]. It has no chronobiotic effect at dawn. This is due to the diurnal oscillation of MT1 receptor availability and the specific inverse agonist mechanism altering basal cAMP levels in SCN neurons. Solution: Adjust your dosing schedule strictly to CT 10 for phase advance studies[1].

Q: In my U2OS circadian reporter assay, UCSF7447 lengthened the BMAL1 period but advanced the phase. Is this contradictory to its inverse agonist profile?

Causality: This is a validated, non-canonical feature of UCSF7447[2]. While it acts as an inverse agonist at the receptor level (increasing basal cAMP by uncoupling Gi/o proteins), it acts as an inverse agonist for phase in vitro. Melatonin (agonist) delays BMAL1 and PER2 phases, whereas UCSF7447 advances them[2]. This highlights that MT1-mediated circadian modulation involves complex intracellular feedback loops that can operate independently of the SCN network. Solution: Always run parallel vehicle and melatonin (agonist) controls to benchmark these divergent phase effects.

Part 2: Quantitative Data Summaries

Table 1: UCSF7447 Pharmacological Profile & Selectivity
ParameterValueBiological SignificanceSource
Target MTNR1A (MT1)Primary receptor for SCN circadian entrainment.[3]
Mechanism Inverse AgonistIncreases basal cAMP by uncoupling Gi/o proteins.[1]
Potency (Ki) 7.5 nMHigh affinity allows for low-dose in vivo targeting.[3]
Efficacy (EC50) 41 nMRobust modulation of downstream signaling cascades.[1]
Selectivity 53-foldPrevents off-target MT2 activation at optimized doses.[1]
Table 2: Circadian Phase Effects (UCSF7447 vs. Melatonin)
Experimental ModelDosing TimeMelatonin (Agonist) EffectUCSF7447 (Inverse Agonist) EffectSource
In Vivo (Mice) Dawn (CT 2)Phase DelayNo Effect[1]
In Vivo (Mice) Dusk (CT 10)Phase AdvancePhase Advance[1]
In Vitro (U2OS) ContinuousPhase Delay (BMAL1/PER2)Phase Advance (BMAL1/PER2)[2]

Part 3: Step-by-Step Methodologies

Protocol 1: Preparation of UCSF7447 for SCN Delivery

Objective: Formulate a stable, precipitate-free UCSF7447 solution for in vivo injection or ex vivo SCN perfusion.

  • Master Stock Reconstitution: Dissolve UCSF7447 powder (≥98% HPLC purity) in a 50% DMSO / 50% Ethanol solution to yield a 13 mM master stock.

    • Causality: This solvent ratio prevents hydrophobic aggregation while minimizing cellular toxicity from pure DMSO.

  • Primary Dilution: Dilute the 13 mM stock 1:10 in 100% Ethanol[1].

  • Secondary Dilution: Dilute the resulting solution 1:10 in a 50% Ethanol / 50% Tris-HCl buffer (pH 7.4) at 25°C[1].

  • Final Working Concentration: Introduce the buffered solution into ACSF (for slice culture) or sterile saline (for in vivo injection) to reach the target concentration (e.g., 30 μ g/mouse dose).

    • Self-Validating Checkpoint: Measure the OD600 of the final aqueous solution. An optical density reading of <0.05 confirms complete solubility without micro-precipitates. If OD600 > 0.05, discard and repeat the secondary dilution with slower vortexing.

Protocol 2: In Vivo Circadian Phase Shift Assay (Wheel Running)

Objective: Accurately measure the chronobiotic efficacy of UCSF7447 on the SCN master clock.

  • Baseline Entrainment: House C57BL/6 mice in individual cages equipped with running wheels under a strict 12:12 Light:Dark (LD) cycle for 14 days.

  • Free-Running Establishment: Transfer mice to constant darkness (DD) and record baseline free-running activity for 7–10 days to establish the endogenous circadian period (tau).

  • Targeted Administration: Administer UCSF7447 (30 μ g/mouse , subcutaneous) precisely at Circadian Time (CT) 10 (subjective dusk)[1].

    • Causality: SCN MT1 receptors exhibit time-gated responsiveness; administration outside this window (e.g., CT 2) will fail to induce a phase shift[1].

  • Post-Dose Monitoring: Continue recording wheel-running activity in DD for an additional 10–14 days.

    • Self-Validating Checkpoint: Utilize actogram analysis software (e.g., ClockLab) to fit linear regression lines to activity onsets 7 days prior to and 7 days post-injection. A statistically significant leftward shift of the regression line validates a successful phase advance.

Part 4: Mechanistic & Workflow Visualizations

Pathway UCSF UCSF7447 (Inverse Agonist) MT1 MT1 Receptor (SCN Neurons) UCSF->MT1 Ki = 7.5 nM Gi Gi/o Protein (Uncoupled) MT1->Gi Inhibits Coupling cAMP cAMP Levels (Elevated) Gi->cAMP Removes Inhibition Phase Circadian Phase (Advance at Dusk) cAMP->Phase Non-canonical Shift

UCSF7447 MT1 inverse agonist signaling pathway and circadian phase advance in SCN.

Workflow Prep 1. Master Stock (50% DMSO/EtOH) Dilute 2. Buffer Dilution (Tris-HCl pH 7.4) Prep->Dilute Admin 3. Sub-Q Injection (CT 10 Dusk) Dilute->Admin Monitor 4. Wheel Running (Constant Dark) Admin->Monitor Analyze 5. Actogram Phase Shift Monitor->Analyze

In vivo experimental workflow for UCSF7447 delivery and circadian monitoring.

References

  • Title: Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Source: NIH (PMC). URL: 1

  • Title: UCSF7447 - the Chemical Probes Portal. Source: Chemical Probes Portal. URL: 3

  • Title: Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. Source: NIH (PubMed). URL: 2

  • Title: UCSF7447 ≥98% (HPLC). Source: Sigma-Aldrich. URL: Link

Sources

Optimization

troubleshooting low signal-to-noise in UCSF7447 binding assays

A Guide for Senior Application Scientists Welcome to the technical support center for UCSF7447 binding assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Senior Application Scientists

Welcome to the technical support center for UCSF7447 binding assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to a low signal-to-noise (S/N) ratio in their experiments. As your virtual application scientist, I will walk you through a logical, cause-and-effect approach to troubleshooting, ensuring your assays are robust, reproducible, and deliver high-quality data.

The principles discussed here are broadly applicable to many homogeneous binding assays, such as Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET), which are common methods for studying the interaction between a small molecule fluorescent ligand (like UCSF7447, our model compound) and its target protein.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to high-level questions. For more detailed protocols and explanations, please proceed to Part 2.

Q1: My fluorescence intensity is very low, barely above the buffer-only wells. What's the first thing I should check?

A1: The first step is to confirm the integrity and concentration of your fluorescent tracer (UCSF7447). An unexpectedly low signal is often due to insufficient tracer concentration, degradation/photobleaching, or incorrect instrument settings.[4][5] Ensure your plate reader's excitation and emission wavelengths match the spectral properties of the UCSF7447 fluorophore.[4][6] As a rule of thumb, the fluorescence intensity of wells containing only the tracer should be at least three to five times higher than the buffer-only background.[4]

Q2: My background fluorescence is extremely high, masking my specific signal. What are the common culprits?

A2: High background can originate from multiple sources. The most common are the assay buffer components, the microplate itself, or contaminated reagents.[4] Some additives like BSA can be inherently fluorescent.[4][7] Always use black, opaque microplates to minimize light scatter and background.[4] It is also crucial to test each buffer component individually to pinpoint the source of autofluorescence.[4][8]

Q3: I see a binding curve, but the change in signal (the "assay window") is too small to be reliable. How can I increase it?

A3: A small assay window, or a minimal change in polarization (ΔmP in FP assays), suggests that the binding event is not causing a sufficient change in the measured property.[4] This can happen if the size difference between your tracer (UCSF7447) and the protein target is insufficient.[2][4] Another possibility is the "propeller effect," where the fluorophore retains too much rotational freedom even when bound, which can be addressed by redesigning the linker between the ligand and the fluorophore.[4][6] Finally, ensure your protein is active and that you are using a concentration sufficient to achieve binding saturation.

Q4: My results are highly variable and not reproducible between wells or plates. What should I investigate?

A4: Poor reproducibility often points to issues with protein quality (aggregation), pipetting inaccuracies, or inconsistent environmental conditions.[9][10] Protein aggregation can lead to light scattering and erratic signals.[7][11] When working with 384-well plates, small volume inaccuracies have a large impact, so ensure pipettes are calibrated and proper technique is used.[12] Temperature fluctuations can also affect binding affinity, so allow all reagents and plates to equilibrate to room temperature.[9]

Part 2: In-Depth Troubleshooting Guides

This section provides a structured approach to identifying and solving the root causes of a low S/N ratio.

Guide 1: Reagent Quality Control

The quality of your protein and tracer is the foundation of a successful binding assay. Compromised reagents are a primary source of poor data.

Problem: Is My Protein Target Active and Monodisperse?

Protein aggregation is a notorious cause of artifacts in binding assays.[10][11] Aggregates can scatter light, increasing background and variability, and reduce the concentration of active, monomeric protein available for binding.[7][11][13]

Troubleshooting Protocol: Assess Protein Quality

  • Visual Inspection: Centrifuge your protein stock at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C before use. Any visible pellet suggests significant aggregation.

  • Size-Exclusion Chromatography (SEC): This is the gold standard for assessing aggregation. An ideal protein preparation will show a single, sharp, symmetrical peak corresponding to the monomeric species.

  • Dynamic Light Scattering (DLS): DLS can provide a rapid assessment of the size distribution in your sample. A high polydispersity index (>20%) or the presence of large species indicates aggregation.

  • Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), this technique measures a protein's melting temperature (Tm).[14] A sharp, single transition indicates a well-folded protein. Buffer conditions can be screened to find those that maximize the Tm, which often correlates with improved stability and reduced aggregation.[14]

Problem: Is My UCSF7447 Tracer Pure and at the Correct Concentration?

The tracer's concentration and purity are critical. The concentration should ideally be at or below the dissociation constant (Kd) of the interaction to ensure you are measuring true binding.[4]

Troubleshooting Protocol: Validate Tracer Concentration and Purity

  • Confirm Stock Concentration: Use UV-Vis spectrophotometry and the fluorophore's known extinction coefficient to verify the concentration of your stock solution.

  • Check for Free Fluorophore: Unconjugated fluorophore will contribute to the signal but will not bind the target, effectively reducing your assay window.[7] Purity can be checked using HPLC.

  • Optimize Tracer Concentration: The goal is to find the lowest concentration that gives a stable, robust signal well above background.

    • Prepare a serial dilution of the UCSF7447 tracer in assay buffer.

    • Dispense into a black 384-well plate.

    • Measure the fluorescence intensity.

    • Action: Select the lowest concentration that provides a fluorescence signal at least 3-5 times above the buffer background.[4][5]

Guide 2: Assay Condition Optimization

The chemical environment of your assay can dramatically influence binding interactions and background signal.

Problem: Is My Assay Buffer Causing High Background or Inhibiting Binding?

Buffer components can be a major source of trouble. They can be intrinsically fluorescent, cause protein instability, or interfere with the binding interaction itself.[4][15][16]

Troubleshooting Protocol: Systematically Optimize Your Buffer

  • Identify Fluorescent Components: Measure the fluorescence of your complete buffer. If it's high, measure each component individually (e.g., buffer salt, BSA, additives) to find the source.[4][6]

    • Common Culprits: Phenol red in media, some grades of BSA, and various supplements can autofluoresce.[8][17] Consider using alternative blocking agents like bovine gamma globulin (BGG) or reducing the BSA concentration.[4][7]

  • Verify pH and Ionic Strength: Ensure the buffer pH is optimal for your protein's stability and the binding interaction.[15][16] The ionic strength (salt concentration) can also modulate binding and should be optimized.[11][16]

  • Include Necessary Additives: Some proteins require cofactors (like Mg²⁺) for proper folding and high-affinity binding.[15] Conversely, additives like glycerol or detergents, while stabilizing, must be used with care as they can interfere with some assays.[16]

Parameter Common Range Rationale & Key Considerations
pH 6.5 - 8.0Protein stability and charge interactions are pH-dependent. A stable buffer like HEPES or Tris-HCl is critical.[14][15]
Salt (NaCl) 50 - 200 mMModulates electrostatic interactions. Too low can cause non-specific binding; too high can inhibit specific binding.[16]
Detergent (e.g., Tween-20) 0.005% - 0.05%Reduces non-specific binding to plate surfaces.[18] Critical for membrane proteins but must be optimized.[16]
Blocking Agent (BSA, BGG) 0.01% - 0.1%Prevents non-specific adsorption of reagents to the plate.[9][15] Check for autofluorescence and potential to bind your tracer.[4][7]
Reducing Agent (DTT, TCEP) 0.5 - 2 mMMaintains cysteine residues in a reduced state, preventing disulfide-linked aggregation. TCEP is more stable than DTT.

Table 1. Key Buffer Components for Optimization.

Guide 3: Instrumentation and Plate Setup

Proper instrument settings and plate choice are essential for maximizing signal detection while minimizing background.

Problem: Are My Plate Reader Settings and Plate Choice Optimal?

Incorrect reader settings can lead to low signal detection or detector saturation. The choice of microplate is equally critical for minimizing background noise.[4]

Troubleshooting Workflow

G cluster_plate Plate Selection cluster_reader Plate Reader Settings cluster_data Data Acquisition Plate_Choice Use Black, Opaque, Non-Binding 384-Well Plates Plate_Reason Why? Reduces background from light scatter & prevents reagent adsorption. Plate_Choice->Plate_Reason Wavelengths Verify Excitation/Emission Wavelengths for UCSF7447 Equilibration Equilibrate Plate to Reader Temperature (15-20 min) Gain Optimize Gain/PMT Setting Read_Height Adjust Z-Height Flashes Increase Flashes/Well Controls Run Proper Controls: - Buffer Only (Background) - Tracer Only (Min Signal) - Tracer + Protein (Max Signal) Data_Out Acquire Data

Key Actions & Causality:

  • Plate Choice: Always use black, solid-bottom microplates for fluorescence assays.[4] Clear or white plates lead to significant well-to-well crosstalk and high background.[6] If non-specific binding is an issue, use plates with a certified low-binding surface.[7][18]

  • Gain/PMT Settings: The gain (or PMT voltage) setting amplifies the fluorescent signal. Start with a low setting and increase it until the signal from your "Tracer + Protein" wells (maximum signal) is high, but well below the detector's saturation limit. Using a fixed gain setting rather than auto-gain can improve reproducibility across a plate.[18]

  • Z-Height Adjustment: For top-reading instruments, optimizing the focal height (Z-height) is crucial, especially for the low volumes in 384-well plates. An incorrect Z-height can drastically reduce the detected signal.

  • Equilibration: Temperature gradients across a plate can cause "edge effects" and variability.[19] Allowing the plate to equilibrate inside the reader before measurement ensures thermal homogeneity.

Part 3: Logical Troubleshooting Decision Tree

When faced with a low S/N ratio, it can be difficult to know where to start. This decision tree provides a logical path from symptoms to solutions.

// Node Definitions Start [label="Start: Low Signal-to-Noise Ratio", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Intensity [label="Is Total Fluorescence Intensity\n(Tracer wells) > 3x Buffer Blank?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Window [label="Is Assay Window (Δ Signal)\nSufficiently Large?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Variability [label="Are Replicates Highly Variable\n(High %CV)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Solution Nodes Sol_Intensity [label="Troubleshoot Low Intensity:\n1. Increase Tracer [UCSF7447]\n2. Check Reader Settings (Gain, λ)\n3. Check Tracer Integrity (QC)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Background [label="Troubleshoot High Background:\n1. Check Buffer Autofluorescence\n2. Use Black, Non-Binding Plates\n3. Check for Contaminated Reagents", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Window [label="Troubleshoot Small Window:\n1. Increase Protein Concentration\n2. Confirm Protein Activity/Quality\n3. Re-evaluate Tracer Design (Propeller Effect)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Variability [label="Troubleshoot High Variability:\n1. Check for Protein Aggregation (SEC/DLS)\n2. Verify Pipetting Accuracy\n3. Ensure Thermal Equilibration", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Assay Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Check_Intensity; Check_Intensity -> Sol_Intensity [label="No"]; Check_Intensity -> Check_Window [label="Yes"];

Check_Window -> Sol_Window [label="No"]; Check_Window -> Check_Variability [label="Yes"];

Check_Variability -> Sol_Variability [label="Yes"]; Check_Variability -> End [label="No"];

Sol_Intensity -> Check_Window [style=dashed, label="Re-evaluate"]; Sol_Window -> Check_Variability [style=dashed, label="Re-evaluate"]; Sol_Variability -> Check_Window [style=dashed, label="Re-evaluate"]; } dot Caption: A decision tree for systematic troubleshooting.

By following these structured guides and logical workflows, you can systematically diagnose the underlying causes of a low signal-to-noise ratio in your UCSF7447 binding assays, leading to more reliable data and faster progress in your research and development efforts.

References

  • Cottet, M., Faklaris, O., Maurel, D., et al. (2011). Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening. PMC. Retrieved from [Link]

  • Shapiro, A. B., & Narula, S. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? ResearchGate. Retrieved from [Link]

  • Maurel, D., Comps-Agrar, L., Brock, C., et al. (2013). Fluorescent ligands to investigate GPCR binding properties and oligomerization. Biochemical Society Transactions. Retrieved from [Link]

  • Kavanagh, T. (2025). Binding Assays: Common Techniques and Key Considerations. Fluidic Sciences Ltd. Retrieved from [Link]

  • Hsieh, T. Y., Hsu, T. Y., Lo, Y. L., et al. (2021). Common Pitfalls and Recommendations for Using a Turbidity Assay to Study Protein Phase Separation. Biochemistry. Retrieved from [Link]

  • Celtarys. (2025). Fluorescent Ligands in Fluorescence Polarization Assays. Celtarys. Retrieved from [Link]

  • FluoroFinder. (2023). Tips to Minimize Autofluorescence. FluoroFinder. Retrieved from [Link]

  • Assay Genie. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Assay Genie. Retrieved from [Link]

  • Labcompare. (2021). How to Reduce Autofluorescence. Labcompare. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Wikipedia. Retrieved from [Link]

  • Edinburgh Instruments. (2015). Ligand Binding Assays on the Basis of Fluorescence Anisotropy. Edinburgh Instruments. Retrieved from [Link]

  • Bitesize Bio. (2025). Ten Tips for Pipetting the 384-Well Plate. Bitesize Bio. Retrieved from [Link]

  • Southern Biotech. (2023). How can autofluorescence be addressed? Southern Biotech. Retrieved from [Link]

  • BioPharmaSpec. (2026). How to Prevent Protein Aggregation: Insights and Strategies. BioPharmaSpec. Retrieved from [Link]

  • Wright, D. W., Wanga, J., Lina, J., et al. (2014). Buffer Optimization of Thermal Melt Assays of Plasmodium Proteins for Detection of Small-Molecule Ligands. PMC. Retrieved from [Link]

  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. BMG LABTECH. Retrieved from [Link]

  • Biozentrum. (n.d.). Preventing Protein Aggregation. Biozentrum. Retrieved from [Link]

  • Ghasemian, A., Faghihloo, E., et al. (2024). Optimization of Binding Buffer Composition for Extraction of DNA from Biological Fluids. PMC. Retrieved from [Link]

  • Axion Biosystems. (n.d.). Adherent Cell Lines on 384-well plate protocol. Axion Biosystems. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Retrieved from [Link]

  • Bondos, S. E., & Bicknell, A. (2003).
  • Creative Biolabs. (n.d.). Protein Aggregation: In-Depth Analysis of the Causes and Influencing Factors. Creative Biolabs. Retrieved from [Link]

  • Chen, P. Y. (2018). Why are my binding curves from a fluorescence polarization assay noisy? ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: Modulating Circadian Clock Phase with UCSF7447 vs. Melatonin

Executive Summary For decades, the chronobiology and drug development fields have relied on melatonin as the gold standard for modulating circadian rhythms. However, melatonin’s dual agonism at both MT1 and MT2 receptors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary For decades, the chronobiology and drug development fields have relied on melatonin as the gold standard for modulating circadian rhythms. However, melatonin’s dual agonism at both MT1 and MT2 receptors has obscured receptor-specific mechanistic insights. The discovery of UCSF7447, a highly selective MT1 inverse agonist, represents a paradigm shift. As a Senior Application Scientist, I have structured this guide to objectively compare UCSF7447 and melatonin, detailing their divergent pharmacological profiles, paradoxical in vivo behaviors, and distinct in vitro phase-shifting capabilities.

Mechanistic Divergence: Agonism vs. Inverse Agonism

Melatonin is an endogenous hormone and a non-selective full agonist at both MT1 and MT2 G-protein-coupled receptors (GPCRs). Upon binding, it triggers Gi/o-coupled signaling, which decreases intracellular cAMP levels and suppresses neuronal firing in the[1],[2].

Because MT1 and MT2 share high structural homology, isolating MT1-specific physiological effects has historically been difficult. To solve this, was engineered via a massive structure-based virtual screen that docked over 150 million compounds against the human MT1 crystal structure[3]. Selected for structural fit and chemical novelty, UCSF7447 exhibits sub-micromolar potency (Ki ~7.5 nM) and >50-fold selectivity for MT1 over MT2[4]. Crucially, UCSF7447 functions as an inverse agonist, actively inhibiting the constitutive activity of the MT1 receptor rather than simply blocking it[3].

G Melatonin Melatonin (MT1/MT2 Agonist) MT1 MT1 Receptor (Gi/o Coupled) Melatonin->MT1 Activates UCSF7447 UCSF7447 (MT1 Inverse Agonist) UCSF7447->MT1 Inhibits Constitutive Activity cAMP_down Decreased cAMP & Neuronal Firing MT1->cAMP_down Agonism cAMP_up Basal/Increased cAMP (Constitutive Block) MT1->cAMP_up Inverse Agonism Phase_Mel In Vitro: Phase Delay In Vivo: Phase Advance cAMP_down->Phase_Mel Phase_UCSF In Vitro: Phase Advance In Vivo: Phase Advance cAMP_up->Phase_UCSF

MT1 Receptor Signaling: Melatonin (Agonist) vs. UCSF7447 (Inverse Agonist).

Comparative Performance Data

Evaluating these compounds requires distinguishing between systemic SCN-driven networks (in vivo) and cell-autonomous peripheral clocks (in vitro).

The In Vivo Paradox: In mouse models of east-bound jet lag, melatonin accelerates circadian re-entrainment. As an inverse agonist, UCSF7447 predictably decelerates this re-entrainment[5],[3]. However, when administered at subjective dusk (Circadian Time 10), UCSF7447 unexpectedly induces an agonist-like phase advance of 1.3–1.5 hours, mirroring melatonin's phase-advancing properties[3],[6]. This effect is strictly MT1-dependent, as it is abolished in MT1-knockout mice[3].

The In Vitro Clarity: To isolate cell-autonomous effects, researchers utilize U2OS osteosarcoma cells expressing Bmal1:luc and Per2:luc reporters[1]. In this isolated system, the true pharmacological nature of UCSF7447 is revealed. While both compounds lengthen the circadian period of BMAL1 and PER2, melatonin delays the circadian phase, whereas UCSF7447 advances it[1],[7]. This confirms that UCSF7447 acts as an inverse agonist at the cellular level, directly opposing melatonin's phase effects[7].

Quantitative Comparison Summary
ParameterMelatoninUCSF7447
Primary Target MT1 & MT2MT1 (Selective)
Mechanism of Action Full AgonistInverse Agonist
In Vivo Re-entrainment AcceleratesDecelerates
In Vivo Phase Shift (Dusk) AdvancesAdvances (1.3 - 1.5 h)
In Vitro Period Length LengthensLengthens
In Vitro Phase Shift DelaysAdvances
Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the standard methodologies for evaluating circadian phase shifts.

Protocol A: In Vitro Bioluminescence Reporter Assay (Cell-Autonomous Clock)

This protocol isolates peripheral clock dynamics using U2OS reporter cell lines[1].

  • Cell Seeding: Plate U2OS cells stably expressing Bmal1:luc or Per2:luc in 35 mm dishes and culture until 100% confluent.

  • Synchronization: Treat cells with 100 nM dexamethasone for 2 hours. Causality: This synchronizes the cell-autonomous circadian clocks across the culture, ensuring a unified baseline before compound introduction.

  • Media Exchange & Treatment: Replace with recording media containing 1 mM luciferin. Dose with either Melatonin (e.g., 10 µM) or UCSF7447 (e.g., 50 nM or 10 µM)[8]. Include a DMSO vehicle control to validate that phase shifts are compound-specific.

  • Bioluminescence Recording: Place dishes in a LumiCycle luminometer (Actimetrics) at 37°C. Record bioluminescence continuously for 5–7 days.

  • Data Analysis: Detrend the raw data (e.g., via a 24-hour moving average) to remove baseline decay, allowing for precise damped cosine wave fitting to isolate true period and phase shifts[8].

Workflow Step1 1. Seed U2OS Cells (Bmal1:luc / Per2:luc) Step2 2. Synchronize (Dexamethasone) Step1->Step2 Step3 3. Compound Treatment (Melatonin vs UCSF7447) Step2->Step3 Step4 4. Bioluminescence Recording (LumiCycle) Step3->Step4 Step5 5. Data Analysis (Period & Phase Shift) Step4->Step5

Workflow for In Vitro Circadian Bioluminescence Assay using U2OS Cells.

Protocol B: In Vivo Circadian Phase Shift Assay (Systemic Clock)

This protocol evaluates SCN-mediated behavioral rhythms using wheel-running activity[6].

  • Entrainment: House wild-type (or MT1-KO/MT2-KO) mice in individual cages equipped with running wheels under a strict 12:12 Light:Dark (LD) cycle for 14 days to synchronize their systemic clocks to environmental cues.

  • Free-Running: Transfer mice to constant darkness (DD) to establish the endogenous free-running period without light interference.

  • Dosing: On day 10 of DD, administer the compound (e.g., UCSF7447 at 10 mg/kg or Melatonin at 3 mg/kg s.c.) at Circadian Time 10 (CT10, subjective dusk)[3],[6]. Causality: Dosing at CT10 specifically targets the phase-advance zone of the melatonin phase-response curve.

  • Activity Monitoring: Record wheel revolutions continuously using chronobiology software (e.g., ClockLab).

  • Phase Shift Calculation: Calculate the phase shift by fitting regression lines to the activity onsets 7 days prior to and 7-10 days after treatment (Aschoff type II method).

Strategic Implications for Drug Development

The divergent effects of UCSF7447 underscore a critical principle in chronopharmacology: systemic behavioral outputs (in vivo) do not always linearly correlate with cell-autonomous clock mechanisms (in vitro). UCSF7447 provides drug development professionals with a precision tool to decouple MT1 signaling from MT2, offering a novel, topologically distinct chemotype for treating circadian rhythm sleep-wake disorders and depression without the off-target effects associated with non-selective melatonin agonists[3].

References[1],[2] Title: Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro | Source: International Journal of Molecular Sciences (PubMed Central - NIH) | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11727910/[5] Title: UCSF7447 ≥98% (HPLC) Product Documentation | Source: Sigma-Aldrich | URL:https://www.sigmaaldrich.com/US/en/product/sigma/sml2751[8],[7] Title: Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro | Source: MDPI / ResearchGate | URL:https://doi.org/10.3390/ijms252413508[4] Title: UCSF7447 Probe Summary | Source: Chemical Probes Portal | URL:https://www.chemicalprobes.org/ucsf7447[3] Title: Virtual discovery of melatonin receptor ligands to modulate circadian rhythms | Source: Nature | URL:https://doi.org/10.1038/s41586-020-2027-0[6] Title: Melatonin, Light, and the Circadian System (Chapter 3) | Source: Cambridge University Press | URL:https://www.cambridge.org/core/books/abs/melatonin-light-and-the-circadian-system/melatonin-receptors-and-their-ligands/1A8E5B8C7D6F9A0B2C3D4E5F6A7B8C9D

Sources

Comparative

in vitro vs in vivo circadian rhythm effects of UCSF7447

UCSF7447: A Comparative Guide to In Vitro and In Vivo Circadian Rhythm Modulation Introduction Chronopharmacology is rapidly evolving beyond endogenous hormone supplementation. The discovery of UCSF7447—a highly selectiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

UCSF7447: A Comparative Guide to In Vitro and In Vivo Circadian Rhythm Modulation

Introduction

Chronopharmacology is rapidly evolving beyond endogenous hormone supplementation. The discovery of UCSF7447—a highly selective melatonin receptor 1 (MT1) inverse agonist—represents a paradigm shift in circadian biology [1]. Identified through a massive computational docking screen of over 150 million virtual molecules against the MT1 crystal structure, UCSF7447 offers a novel chemotype topologically distinct from known melatonin receptor ligands [1].

As a Senior Application Scientist, evaluating a novel compound requires distinguishing its cell-autonomous effects from its systemic physiological actions. This guide objectively compares the in vitro and in vivo circadian rhythm effects of UCSF7447, providing actionable experimental protocols, mechanistic insights, and comparative data for researchers and drug development professionals.

Mechanistic Overview: SCN-Dependent vs. Cell-Autonomous Pathways

Melatonin traditionally synchronizes circadian rhythms by binding to MT1 receptors in the suprachiasmatic nucleus (SCN), decreasing neuronal firing via Gi/Gq-mediated cAMP reduction. However, MT1 receptors are ubiquitously expressed in peripheral tissues. UCSF7447 acts as an inverse agonist, increasing basal cAMP levels [1]. Understanding how this biochemical divergence translates into circadian phase and period shifts is critical for experimental design.

SignalingPathway Melatonin Melatonin (Endogenous Agonist) MT1 MT1 Receptor Activation Melatonin->MT1 UCSF7447 UCSF7447 (Synthetic Inverse Agonist) UCSF7447->MT1 cAMP_down ↓ cAMP Production MT1->cAMP_down Agonist Pathway cAMP_up ↑ cAMP Production MT1->cAMP_up Inverse Agonist Pathway InVitro_Mel In Vitro: Phase Delay Period Lengthening cAMP_down->InVitro_Mel InVitro_UCSF In Vitro: Phase Advance Period Lengthening cAMP_up->InVitro_UCSF InVivo_UCSF In Vivo: Phase Advance (Dusk) Decelerated Re-entrainment cAMP_up->InVivo_UCSF

Mechanistic divergence of UCSF7447 vs. Melatonin at the MT1 receptor.

In Vitro Evaluation: Cell-Autonomous Clock Dynamics

Causality & Experimental Choice: To isolate the direct, SCN-independent effects of UCSF7447 on the molecular clock, researchers utilize U2OS (human bone osteosarcoma) reporter cell lines expressing Bmal1:luc or Per2:luc. This self-validating system removes systemic neural and endocrine feedback loops, allowing precise quantification of phase and period alterations at the cellular level [2].

Self-Validating Protocol: In Vitro Bioluminescence Recording

  • Cell Culture & Seeding: Culture U2OS-Bmal1:luc and U2OS-Per2:luc cells in DMEM supplemented with 10% FBS. Seed at 4 × 10⁵ cells per 35 mm dish and grow to 90% confluence.

  • Synchronization: Treat cells with 100 nM dexamethasone for 2 hours at 37°C. Rationale: Dexamethasone resets the molecular clock of all cells in the dish to a uniform starting phase, ensuring synchronized bioluminescence.

  • Treatment Application: Wash cells with PBS and replace with luminometry recording media (containing 0.5 mM D-luciferin). Add UCSF7447 (10 µM or 50 nM), Melatonin (1 mM, active control), or DMSO (0.2%, vehicle control).

  • Data Acquisition: Record bioluminescence continuously for 5–7 days using a photomultiplier tube (PMT) assembly at 37°C in a 5% CO₂ atmosphere.

  • De-trending & Analysis: Remove the 24-hour moving average to detrend the raw data. Calculate phase shifts and period lengths relative to the vehicle control.

Key Findings: UCSF7447 lengthens the periods of BMAL1 and PER2 (corroborating in vivo data) but distinctly advances their circadian phases, acting as a true inverse agonist at the cellular level (whereas melatonin delays phases)[2].

In Vivo Evaluation: Systemic Entrainment and Behavior

Causality & Experimental Choice: While in vitro models reveal molecular clock dynamics, in vivo models are mandatory to assess behavioral entrainment and chronotherapeutic potential (e.g., jet lag). Mouse wheel-running activity serves as the gold-standard proxy for SCN-driven circadian rhythms [1].

Self-Validating Protocol: In Vivo Phase Shift & Re-entrainment

  • Baseline Entrainment: House wild-type (WT) and MT1-knockout (MT1-KO) mice in individual cages equipped with running wheels. Maintain on a strict 12h:12h Light:Dark (LD) cycle for 14 days to establish baseline entrainment.

  • Constant Darkness (DD) Transition: Transfer mice to constant darkness (DD) to allow the endogenous clock to free-run without photic interference.

  • Phase Shift Administration: Administer UCSF7447 (e.g., 30 µ g/mouse , subcutaneous) at subjective dusk (Circadian Time [CT] 10) or subjective dawn (CT 2). Rationale: Circadian gating dictates that drug efficacy depends on the internal clock time of administration.

  • Re-entrainment (Jet Lag Model): In a separate cohort, advance the LD cycle by 6 hours (simulating an east-bound flight). Administer UCSF7447 daily and measure the days required for wheel-running activity to align with the new dark phase.

  • Activity Monitoring: Analyze wheel revolutions in 10-minute bins using chronobiology software to calculate phase shifts (Δφ) and re-entrainment rates.

Key Findings: Unexpectedly, UCSF7447 advances the phase of the mouse circadian clock by 1.3–1.5 hours when given at dusk (an agonist-like effect, similar to melatonin). However, in the jet lag model, it decelerates re-entrainment (an inverse agonist effect, opposite to melatonin). These effects are completely abolished in MT1-KO mice, validating target specificity [1].

Workflows cluster_invitro In Vitro (U2OS Cells) cluster_invivo In Vivo (Mouse Model) Start UCSF7447 Experimental Workflows Sync 1. Synchronization (100 nM Dexamethasone) Start->Sync Entrain 1. LD Entrainment (12h:12h Cycle) Start->Entrain Treat 2. Treatment (UCSF7447 + D-luciferin) Sync->Treat Record 3. PMT Recording (Bmal1:luc / Per2:luc) Treat->Record Admin 2. Administration (Subcutaneous at CT10) Entrain->Admin Monitor 3. Wheel-Running (Constant Darkness) Admin->Monitor

Parallel experimental workflows for in vitro and in vivo evaluation of UCSF7447.

Comparative Data Presentation

To facilitate objective evaluation, the divergent and convergent effects of UCSF7447 and Melatonin are summarized below.

ParameterMelatonin (Endogenous Agonist)UCSF7447 (MT1 Inverse Agonist)Biological Context
Receptor Affinity MT1 and MT2Highly MT1-selectiveTarget specificity [1]
cAMP Modulation Decreases basal cAMPIncreases basal cAMPIntracellular signaling [1]
In Vitro Phase Delays BMAL1/PER2 phaseAdvances BMAL1/PER2 phaseSCN-independent clock[2]
In Vitro Period Lengthens periodLengthens periodMolecular oscillator speed [2]
In Vivo Phase (Dusk) Advances phase (~1.5h)Advances phase (1.3–1.5h)SCN-driven behavior [1]
In Vivo Phase (Dawn) Delays phaseNo effect on phaseCircadian gating[1]
Re-entrainment Accelerates (Jet lag relief)Decelerates (Prolongs jet lag)Systemic adaptation [1]

Conclusion

UCSF7447 highlights the complexity of chronopharmacology. While its in vitro profile strictly aligns with its biochemical classification as an inverse agonist (advancing cellular phase and increasing cAMP), its in vivo behavior is highly context-dependent—acting as an agonist at dusk to advance phase, but as an inverse agonist during re-entrainment. For drug development professionals, UCSF7447 underscores the necessity of utilizing both SCN-independent in vitro reporter assays and in vivo behavioral models to fully characterize the therapeutic potential of circadian modulators.

References

  • Stein, R. M., Kang, H. J., Mc Corvy, J. D., Glatfelter, G. C., Jones, A. J., Che, T., ... & Dubocovich, M. L. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature, 579(7800), 609-614. [Link]

  • Chhe, K., Hegde, M. S., Taylor, S. R., & Farkas, M. E. (2024). Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. International Journal of Molecular Sciences, 25(24), 13508. [Link]

Validation

comparative efficacy of UCSF7447 and ramelteon in MT1 models

As a Senior Application Scientist, evaluating the comparative efficacy of melatonin receptor 1 (MT1) modulators requires moving beyond superficial binding affinities to understand the profound functional divergence betwe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the comparative efficacy of melatonin receptor 1 (MT1) modulators requires moving beyond superficial binding affinities to understand the profound functional divergence between agonism and inverse agonism.

This guide provides an in-depth, objective comparison between Ramelteon (the clinical standard MT1/MT2 non-selective agonist) and UCSF7447 (a novel, highly selective MT1 inverse agonist). By dissecting their pharmacological profiles, in vivo circadian effects, and the self-validating experimental workflows used to characterize them, this document serves as a comprehensive resource for drug development professionals targeting the melatonergic system.

Mechanistic Divergence: Agonism vs. Inverse Agonism

The MT1 receptor (MTNR1A) is a G-protein-coupled receptor (GPCR) predominantly expressed in the suprachiasmatic nucleus (SCN), where it signals via inhibitory G proteins (Gαi/o) to suppress adenylyl cyclase and reduce cAMP levels[1].

Ramelteon acts as a classic full agonist. It binds both MT1 and MT2 with sub-nanomolar affinity (higher than endogenous melatonin), driving the receptor into its active conformation to inhibit cAMP production and suppress neuronal firing[1].

Conversely, UCSF7447 represents a breakthrough chemotype discovered via the virtual docking of over 150 million molecules against the MT1 crystal structure[2]. It acts as a selective inverse agonist . Rather than activating the receptor, UCSF7447 stabilizes the inactive, G-protein-uncoupled conformation of MT1. This blocks the receptor's constitutive basal activity, resulting in an increase in intracellular cAMP[2].

MT1_Signaling Ramelteon Ramelteon (MT1/MT2 Full Agonist) MT1_Active MT1 Receptor (Active) Gαi/o Coupled Ramelteon->MT1_Active Activates UCSF7447 UCSF7447 (MT1 Inverse Agonist) MT1_Inactive MT1 Receptor (Inactive) Gαi/o Uncoupled UCSF7447->MT1_Inactive Stabilizes cAMP_Down Decreased cAMP (Adenylyl Cyclase Inhibited) MT1_Active->cAMP_Down Gi signaling cAMP_Up Increased Basal cAMP (Constitutive Activity Blocked) MT1_Inactive->cAMP_Up Loss of Gi inhibition

Divergent MT1 signaling pathways for Ramelteon (agonism) and UCSF7447 (inverse agonism).

Comparative Pharmacological & Functional Data

The chemical novelty of UCSF7447 translates into unexpected functional pharmacology. While one might assume an inverse agonist would simply produce the opposite physiological effect of an agonist, the in vivo data reveals a more complex, context-dependent reality[2].

Table 1: In Vitro Pharmacological Profile
ParameterRamelteonUCSF7447
Modality Full AgonistInverse Agonist
Target Selectivity Non-selective (MT1 & MT2)MT1 Selective (53-fold over MT2)[2]
Binding Affinity (Ki) ~0.014 nM (MT1)7.5 nM (MT1, +GTP shifted)[2]
cAMP Modulation Decreases cAMPIncreases cAMP (EC50 = 41 nM)[2]
Table 2: Circadian Efficacy (In Vivo & Cellular Models)
Circadian ModelRamelteon / MelatoninUCSF7447
Phase Shift at Dusk (CT10) Advances phase[2]Advances phase (Phenocopies agonist)[2]
Phase Shift at Dawn (CT2) Delays phase[2]No effect[2]
East-Bound Jetlag Accelerates re-entrainmentDecelerates re-entrainment[3]
In Vitro Clock Genes (U2OS) Delays BMAL1/PER2 phase[4]Advances BMAL1/PER2 phase[4]

The UCSF7447 Paradox: In models of east-bound jetlag, UCSF7447 behaves exactly as expected for an inverse agonist: it decelerates re-entrainment, phenocopying the non-selective inverse agonist luzindole, but at a 10-fold lower dose (30 µ g/mouse vs. 300 µ g/mouse )[2]. However, when administered at subjective dusk (CT10), UCSF7447 unexpectedly advances the circadian phase, mimicking the effect of Ramelteon and melatonin[5]. This highlights the necessity of evaluating MT1 modulators across multiple temporal windows.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation mechanisms (causality controls) to definitively prove target engagement and modality.

Protocol A: GTP-Shifted Radioligand Binding Assay

Purpose: To validate the inverse agonist modality of UCSF7447. Causality Principle: Agonists prefer the G-protein-coupled state of a GPCR, while inverse agonists prefer the uncoupled state. Adding GTP uncouples the G-protein from MT1. If a compound is a true inverse agonist, its binding affinity (Ki) will artificially improve (decrease in value) in the presence of GTP[2].

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human MT1.

  • Ligand Preparation: Dissolve UCSF7447 in 50% DMSO/50% ethanol, diluting to a working concentration in Tris-HCl buffer[2].

  • GTP Uncoupling (The Validation Step): Split the assay into two parallel arms. To Arm A, add 100 µM GTP and 150 mM NaCl. To Arm B, add vehicle.

  • Competition Binding: Incubate both arms with 2-[125I]-iodomelatonin and varying concentrations of UCSF7447.

  • Analysis: Calculate the Ki shift. Expected Result: UCSF7447's Ki improves from 304 nM (without GTP) to 7.5 nM (with GTP), confirming inverse agonism[2].

Protocol B: In Vivo East-Bound Jetlag (Re-entrainment) Model

Purpose: To measure the physiological impact of MT1 modulation on circadian alignment. Causality Principle: Using MT1-knockout (MT1KO) and MT2-knockout (MT2KO) mice validates that the observed behavioral changes are exclusively mediated by the MT1 receptor, eliminating off-target confounders[3].

  • Baseline Entrainment: House mice in a strict 12:12 Light:Dark (LD) cycle until wheel-running activity stabilizes.

  • Phase Shift: Abruptly advance the dark onset by 6 hours to simulate an east-bound time zone crossing.

  • Targeted Dosing: Administer UCSF7447 (30 µ g/mouse s.c.) or Ramelteon immediately prior to the new dark onset for three consecutive days[3].

  • Genetic Validation: Run parallel cohorts of Wild-Type (WT), MT1KO, and MT2KO mice.

  • Readout: Monitor running wheel activity to calculate the days required to adapt to the new dark onset. Expected Result: UCSF7447 decelerates re-entrainment in WT and MT2KO mice, but has zero effect in MT1KO mice, proving absolute MT1 dependence[3].

Workflow Step1 1. Baseline 12:12 Light:Dark Step2 2. Phase Advance 6h Dark Onset Shift Step1->Step2 Step3 3. Dosing (CT10) UCSF7447 vs Ramelteon Step2->Step3 Step4 4. Validation MT1KO / MT2KO Mice Step3->Step4 Step5 5. Readout Wheel Running Onset Step4->Step5

In vivo east-bound jetlag re-entrainment workflow with genetic validation steps.

Conclusion for Drug Developers

Ramelteon remains a highly effective, non-selective agonist for suppressing SCN firing and inducing sleep onset. However, UCSF7447 provides a highly precise, MT1-selective probe that reveals the nuanced role of basal MT1 activity. Because UCSF7447 can advance circadian phase at dusk without delaying it at dawn, MT1-selective inverse agonists represent a promising new therapeutic frontier for circadian rhythm sleep-wake disorders (CRSWDs) where avoiding dawn-induced phase delays is clinically desirable.

References

  • Stein, R. M., et al. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature, 579(7800), 609-614. Available at:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. UCSF7447 Ligand Page. Available at:[Link]

  • Wang, Y., et al. (2024). Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Yin, L., et al. (2022). Circadian rhythm as a therapeutic target. Nature Reviews Drug Discovery. Available at:[Link]

Sources

Comparative

Validating UCSF7447 Inverse Agonist Activity in MT1-Expressing Cells: A Comparative Methodological Guide

Mechanistic Grounding: The MT1 Receptor and UCSF7447 The melatonin receptor 1 (MT1) is a Class A G-protein-coupled receptor (GPCR) that primarily couples to the inhibitory G-protein ( Gi/o​ ). Activation of MT1 leads to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Grounding: The MT1 Receptor and UCSF7447

The melatonin receptor 1 (MT1) is a Class A G-protein-coupled receptor (GPCR) that primarily couples to the inhibitory G-protein ( Gi/o​ ). Activation of MT1 leads to the suppression of adenylyl cyclase (AC) and a subsequent decrease in intracellular cyclic AMP (cAMP) levels[1]. While endogenous acts as a full agonist to synchronize circadian rhythms, recent structure-based virtual screening has yielded novel chemotypes that modulate this receptor in entirely different ways[2].

UCSF7447 (also known as ZINC555417447) is a highly potent, brain-penetrant inverse agonist selectively targeting the MT1 receptor[3]. Unlike neutral antagonists (e.g., Luzindole) which simply occupy the binding pocket to block agonists, inverse agonists actively stabilize the receptor in an inactive conformation. Because the MT1 receptor exhibits constitutive (basal) activity—meaning it continuously suppresses cAMP even in the absence of a ligand—UCSF7447 reverses this basal Gi​ coupling, resulting in a measurable increase in intracellular cAMP levels[4].

Pharmacological Profile & Comparative Alternatives

To objectively evaluate the performance of UCSF7447, it must be benchmarked against standard MT1 modulators. The table below summarizes the binding affinities ( Ki​ ), functional efficacies ( Emax​ ), and selectivity profiles of UCSF7447 compared to alternative reference compounds[2][3][5].

CompoundPrimary Action at MT1MT1 Affinity ( Ki​ )Selectivity (MT1 vs MT2)Functional Efficacy ( Emax​ )
UCSF7447 Inverse Agonist7.5 nM53-fold (Human)-62% (cAMP increase)
Melatonin Full AgonistSub-nanomolarNon-selective100% (cAMP decrease)
Luzindole Neutral Antagonist~150 nMMT2-selective0% (Blocks agonist)

Note: The negative efficacy (-62%) of UCSF7447 denotes its partial inverse agonism, representing the degree to which it reverses the constitutive Gi​ activity relative to the baseline[3].

Visualizing the Pharmacological Causality

To design a robust validation assay, one must first visualize the signaling divergence between an agonist and an inverse agonist at the MT1 receptor.

MT1_Signaling Melatonin Melatonin (Full Agonist) MT1_Active MT1 Receptor (Active State) Melatonin->MT1_Active UCSF7447 UCSF7447 (Inverse Agonist) MT1_Inactive MT1 Receptor (Inactive State) UCSF7447->MT1_Inactive Gi_Protein Gi Protein (Coupled) MT1_Active->Gi_Protein Constitutive or Agonist-Induced MT1_Inactive->Gi_Protein Uncouples cAMP_Up cAMP Levels (Restored/Increased) MT1_Inactive->cAMP_Up Relieves Inhibition Adenylyl_Cyclase Adenylyl Cyclase (Inhibited) Gi_Protein->Adenylyl_Cyclase Inhibits cAMP_Down cAMP Levels (Decreased) Adenylyl_Cyclase->cAMP_Down

Diagram 1: Divergent signaling pathways of MT1 activation by Melatonin vs. inactivation by UCSF7447.

Experimental Workflow for Validating Inverse Agonism

Validating inverse agonism requires a self-validating assay system. Because MT1 is Gi​ -coupled, basal cAMP levels in resting cells are naturally low. If you simply add UCSF7447 to resting cells, the increase in cAMP might be too small to detect robustly, resulting in a poor signal-to-background ratio.

To amplify the assay window, we utilize Forskolin , a direct activator of adenylyl cyclase. Forskolin artificially raises the "ceiling" of cAMP. In MT1-expressing cells, the receptor's constitutive Gi​ activity constantly pulls this ceiling down. When UCSF7447 is introduced, it locks MT1 in an inactive state, removing the constitutive Gi​ "brake." Consequently, the Forskolin-stimulated cAMP levels will surge significantly higher than in vehicle-treated cells[2].

cAMP_Workflow Step1 Step 1: Cell Preparation Plate MT1-CHO cells & add IBMX Step2 Step 2: Compound Addition Add UCSF7447 (Test) or Melatonin (Control) Step1->Step2 Step3 Step 3: Forskolin Stimulation Induce baseline cAMP & Incubate 30 mins Step2->Step3 Step4 Step 4: Lysis & Detection Add TR-FRET reagents (Eu-cAMP & d2-Antibody) Step3->Step4 Step5 Step 5: Readout Measure 665/620 nm ratio & Calculate Emax Step4->Step5

Diagram 2: Step-by-step workflow for the TR-FRET cAMP accumulation assay.

Step-by-Step Methodology: TR-FRET cAMP Accumulation Assay

This protocol utilizes a competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay adapted specifically for Gi​ inverse agonism.

Self-Validation Controls Required:

  • Positive Control (Agonist): Melatonin (Expected result: dose-dependent decrease in Forskolin-stimulated cAMP).

  • Neutral Antagonist Control: Luzindole + Melatonin (Expected result: right-shift of the Melatonin dose-response curve).

  • Vehicle Control: DMSO (Establishes the constitutive baseline).

Step 1: Cell Preparation & PDE Inhibition

  • Culture CHO-K1 cells stably expressing human MT1 (hMT1) in Ham's F12 medium supplemented with 10% FBS.

  • Harvest and resuspend cells in assay buffer (HBSS, 20 mM HEPES, pH 7.4) containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX is a phosphodiesterase (PDE) inhibitor. Because we are measuring the accumulation of cAMP over time, IBMX prevents the cellular degradation of synthesized cAMP. This ensures that the final readout accurately reflects the synthesis rate dictated by the MT1/ Gi​ complex, rather than the degradation rate by PDEs.

  • Plate cells at 5,000 cells/well in a 384-well low-volume white microplate.

Step 2: Compound Addition

  • Prepare a 10-point dose-response series of UCSF7447 (from 10 µM down to 0.3 nM) in assay buffer.

  • Add 5 µL of the compound to the respective wells. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows UCSF7447 to bind and fully stabilize the inactive receptor conformation before the adenylyl cyclase system is artificially stimulated.

Step 3: Forskolin Stimulation

  • Add 5 µL of Forskolin (final concentration typically EC80​ , e.g., 300 nM) to all wells.

  • Incubate for 30 minutes at room temperature.

    • Causality: Forskolin stimulates adenylyl cyclase. In vehicle wells, MT1's constitutive activity will dampen this stimulation. In UCSF7447 wells, the inverse agonist blocks the dampening, yielding a higher overall cAMP readout.

Step 4: Lysis & TR-FRET Detection

  • Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP-Cryptate (Europium) formulated in lysis buffer.

  • Incubate for 1 hour at room temperature in the dark.

    • Causality: This is a competitive assay. Endogenous cellular cAMP competes with the cAMP-d2 conjugate for binding to the Anti-cAMP-Cryptate. High intracellular cAMP (caused by UCSF7447) displaces the d2 conjugate, leading to a decrease in the FRET signal.

Step 5: Readout and Data Analysis

  • Read the plate on a TR-FRET compatible microplate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).

  • Calculate the ratio ( 665/620×104 ). Convert ratios to cAMP concentrations using a standard curve.

  • Plot log[UCSF7447] vs. cAMP concentration. Fit the data using a four-parameter logistic non-linear regression to determine the IC50​ (potency) and Emax​ (efficacy).

Interpreting the Data: Confirming Inverse Agonism

A successful validation of UCSF7447 will yield a dose-response curve that trends upwards (increasing cAMP) as the concentration of UCSF7447 increases, plateauing at approximately 62% above the Forskolin+Vehicle baseline[2][3]. Conversely, the Melatonin control curve will trend downwards. If UCSF7447 were merely a neutral antagonist, its curve would remain flat at the baseline level when administered alone.

Furthermore, recent in vitro circadian reporter assays (e.g., U2OS cells expressing BMAL1/PER2 bioluminescent reporters) have corroborated that UCSF7447 not only alters cAMP but fundamentally shifts circadian gene oscillation phases—advancing the phase, whereas melatonin delays it[6]. This downstream phenotypic divergence definitively validates the distinct pharmacological profile of the inverse agonist.

Sources

Safety & Regulatory Compliance

Safety

Pharmacological Profile &amp; Safety Implications

UCSF7447: Comprehensive Operational and Disposal Protocols for Circadian Modulators As research into circadian biology accelerates, highly potent synthetic modulators like UCSF7447 have become essential tools for investi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

UCSF7447: Comprehensive Operational and Disposal Protocols for Circadian Modulators

As research into circadian biology accelerates, highly potent synthetic modulators like UCSF7447 have become essential tools for investigating chronobiology. UCSF7447 is a highly selective inverse agonist of the melatonin 1A receptor (MT1). Because it directly alters the fundamental oscillatory periods of core circadian genes (such as BMAL1 and PER2)[1], strict operational and disposal protocols are not just regulatory formalities—they are biological imperatives.

This guide provides a definitive, step-by-step methodology for the safe handling, experimental application, and environmentally sound disposal of UCSF7447, ensuring laboratory safety and ecological protection.

To understand the stringent disposal requirements for UCSF7447, one must first understand its potency and physicochemical nature. UCSF7447 was discovered via the virtual docking of over 150 million molecules and exhibits an EC50 of 41 nM for MT1, with a 53-fold selectivity over the MT2 receptor[2].

Because UCSF7447 is a halogenated synthetic organic compound (containing both bromo and chloro functional groups), it poses specific environmental risks. It is classified as a WGK 3 (Water Hazard Class 3) substance, meaning it is highly hazardous to aquatic ecosystems. Even trace amounts entering municipal wastewater can cause severe, persistent ecological circadian disruption in aquatic species. Furthermore, it is categorized under Storage Class 11 (Combustible Solids) , dictating specific high-temperature incineration pathways for solid waste.

Quantitative Safety & Handling Data
PropertySpecificationOperational Implication
CAS Number 2305480-97-9Required for hazardous waste manifesting.
Molecular Formula C15H12BrClN4Halogenated structure requires specific organic waste segregation.
Target Affinity MT1 Inverse Agonist (EC50: 41 nM)[2]High potency necessitates strict PPE to prevent accidental exposure.
Solubility DMSO (2 mg/mL)DMSO acts as a dermal permeability enhancer; extreme care required.
Storage (Powder) 2–8°CPrevents thermal degradation of the triazole ring.
Storage (Solution) -20°C (Aliquoted)[2]Maintains stability for up to 1 month; prevents repeated freeze-thaw cycles.
Water Hazard Class WGK 3Zero drain disposal permitted. Must be isolated from aqueous streams.
Storage Class 11 (Combustible Solids)Solid waste must be routed to high-temperature incineration.

Standard Operating Procedure (SOP): Handling to Disposal

The following self-validating protocol ensures that every step—from initial reconstitution to final waste management—is tightly controlled to prevent exposure and contamination.

Phase I: Reagent Preparation & Aliquoting

Causality: UCSF7447 requires Dimethyl Sulfoxide (DMSO) for solubilization. DMSO is a potent solvent that rapidly penetrates the dermal barrier, carrying dissolved solutes directly into the bloodstream. Given UCSF7447's ability to advance the circadian phase and alter PER2 expression[1], accidental transdermal exposure poses a significant biological hazard.

  • Environmental Control: Perform all reconstitution inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.

  • PPE Requirements: Don double nitrile gloves (DMSO degrades standard latex), a fully fastened lab coat, and safety goggles.

  • Reconstitution: Slowly add molecular-grade DMSO to the lyophilized powder to achieve a maximum concentration of 2 mg/mL. Triturate gently to avoid aerosolization.

  • Aliquoting: Divide the stock solution into single-use aliquots in tightly sealed amber microcentrifuge vials. Store immediately at -20°C[2]. Rationale: This prevents repeated freeze-thaw cycles which degrade the compound, while the amber vials protect the halogenated benzylamine moiety from photolytic degradation.

Phase II: Liquid Waste Segregation (The WGK 3 Protocol)

Causality: Because UCSF7447 is a WGK 3 hazard, any liquid containing even trace amounts of the compound must be strictly isolated from standard aqueous waste streams.

  • Primary Segregation: Designate a specific, chemically compatible waste carboy (e.g., High-Density Polyethylene - HDPE) strictly for "Halogenated Organic/DMSO Waste."

  • Media Collection: After treating in vitro cultures (e.g., U2OS circadian reporter cells[1]), aspirate the UCSF7447-dosed media directly into a vacuum flask containing a secondary trap.

  • Transfer & Labeling: Transfer the contents of the trap to the designated HDPE waste carboy. Label the carboy explicitly with: "Hazardous Waste: Halogenated Organics, DMSO, UCSF7447 (WGK 3 - Do Not Pour Down Drain)."

Phase III: Solid Waste Management

Causality: UCSF7447 is a Class 11 Combustible Solid. Contaminated consumables cannot be disposed of in standard biohazard bags destined for autoclaving, as autoclaving does not destroy the synthetic halogenated structure and may volatilize the compound.

  • Collection: Place all contaminated pipette tips, empty UCSF7447 vials, and primary gloves into a rigid, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.

  • Manifesting: Label the container as "Hazardous Solid Waste: Class 11 Combustible Solid (Trace Halogenated Organics)."

  • Final Destruction: Route this container exclusively for High-Temperature Incineration through your institution's Environmental Health and Safety (EHS) department. Incineration at temperatures exceeding 1,000°C is required to safely cleave the carbon-halogen bonds without generating toxic dioxins.

Phase IV: Decontamination & Spill Response
  • Surface Wipe-down: In the event of a minor spill, do not use water first, as UCSF7447 is poorly soluble in water and will simply spread.

  • Solvent Capture: Absorb the spill with an inert, absorbent pad. Wipe the area with 70% isopropanol or ethanol to dissolve residual compound, followed by a final wipe with distilled water.

  • Disposal: Dispose of all spill cleanup materials in the Class 11 Solid Waste container.

Visualizing the Operational Workflow

The following diagram maps the lifecycle of UCSF7447 within the laboratory, highlighting the critical decision nodes for waste segregation to ensure compliance with WGK 3 and Class 11 regulations.

G A UCSF7447 Powder (Storage: 2-8°C) B Stock Solution Prep (Dissolve in DMSO) A->B Reconstitution C In Vitro / In Vivo Application B->C Aliquoting (-20°C) D_Solid Solid Waste (Vials, Tips, PPE) C->D_Solid Consumables D_Liquid Liquid Waste (DMSO & Aqueous) C->D_Liquid Media/Wash E_Solid Combustible Solid Disposal (Class 11) D_Solid->E_Solid E_Liquid Halogenated/Organic Solvent Waste D_Liquid->E_Liquid WGK 3 Hazard F High-Temperature Incineration E_Solid->F E_Liquid->F

Figure 1: UCSF7447 operational workflow and segregated hazardous waste disposal pathways.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.